Product packaging for 4-methyl-1H-imidazole-2-carbaldehyde(Cat. No.:CAS No. 113825-16-4)

4-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B037855
CAS No.: 113825-16-4
M. Wt: 110.11 g/mol
InChI Key: AEYQOYLTLFOCHR-UHFFFAOYSA-N
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Description

4-methyl-1H-imidazole-2-carbaldehyde is a versatile and valuable heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This multifunctional scaffold incorporates both an imidazole core, a privileged structure in biochemistry, and an aldehyde functional group, making it a pivotal intermediate for the synthesis of diverse compound libraries. Its primary research value lies in its application as a precursor for synthesizing more complex molecules, including potential kinase inhibitors, histamine H3 receptor ligands, and metal-chelating agents. The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which can be further reduced to stable amine derivatives or cyclized to form fused heterocyclic systems. The methyl group at the 4-position influences the electron density and steric properties of the imidazole ring, allowing for fine-tuning of the physicochemical characteristics and binding affinity of the final target molecules. Researchers utilize this compound to develop novel chemical entities for probing biological pathways and as a core structural motif in the design of pharmaceuticals targeting central nervous system disorders, inflammatory diseases, and oncological pathways. It serves as a key starting material for the preparation of imidazo[1,2-a]pyridines and other annulated heterocycles via multi-component reactions. Handle with care in a controlled environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B037855 4-methyl-1H-imidazole-2-carbaldehyde CAS No. 113825-16-4

Properties

IUPAC Name

5-methyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQOYLTLFOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598740
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113825-16-4
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-imidazole-2-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-1H-imidazole-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 4-methyl-1H-imidazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented in readily available literature, this paper outlines the most chemically sound and viable synthetic pathways. The primary route detailed involves a multi-step sequence of N-protection, regioselective C2-lithiation, subsequent formylation, and final deprotection of a 4-methylimidazole precursor. This guide includes detailed, constructed experimental protocols, tabulated quantitative data, and mechanistic and workflow diagrams to facilitate the practical synthesis of this and related compounds by researchers.

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1] The specific substitution pattern of the imidazole ring is crucial for its pharmacological activity. This compound and its derivatives are of significant interest due to the versatile reactivity of the aldehyde group, which allows for the facile synthesis of a wide array of derivatives, including Schiff bases, which have been explored for their anti-inflammatory and other therapeutic properties.[2] This guide focuses on the synthesis of the 2-carbaldehyde isomer, a less common but synthetically valuable intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 113825-16-4[3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance Solid[3]
Melting Point 140-145 °C[3]
Assay 95%[3]

Synthetic Strategies and Methodologies

The introduction of a formyl group at the C2 position of the imidazole ring presents a synthetic challenge. Direct electrophilic formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are generally not effective for imidazoles due to the deactivation of the ring by protonation or Lewis acid coordination at the N3 nitrogen. The most promising strategy involves the protection of the imidazole nitrogen, followed by regioselective deprotonation at the C2 position and subsequent quenching with a formylating agent.

Proposed Synthetic Pathway: N-Protection, C2-Lithiation, Formylation, and Deprotection

This multi-step approach is adapted from established procedures for the C2-functionalization of imidazoles and represents the most viable route to this compound.

G cluster_0 Synthetic Workflow for this compound 4-methyl-1H-imidazole 4-methyl-1H-imidazole N-Trityl-4-methyl-1H-imidazole N-Trityl-4-methyl-1H-imidazole 4-methyl-1H-imidazole->N-Trityl-4-methyl-1H-imidazole  1. N-Protection (Trityl Chloride, Base) 2-Lithio-N-trityl-4-methyl-1H-imidazole 2-Lithio-N-trityl-4-methyl-1H-imidazole N-Trityl-4-methyl-1H-imidazole->2-Lithio-N-trityl-4-methyl-1H-imidazole  2. C2-Lithiation (n-BuLi, THF, -78 °C) N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde 2-Lithio-N-trityl-4-methyl-1H-imidazole->N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde  3. Formylation (DMF, -78 °C to rt) This compound This compound N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde->this compound  4. Deprotection (TFA, DCM)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are constructed based on analogous reactions and established organic chemistry principles. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of N-Trityl-4-methyl-1H-imidazole

  • Materials: 4-methyl-1H-imidazole, Trityl chloride (TrCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-methyl-1H-imidazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde

  • Materials: N-Trityl-4-methyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add anhydrous N,N-Dimethylformamide (1.5 eq) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 3: Deprotection to yield this compound

  • Materials: N-Trityl-4-methyl-1H-imidazole-2-carbaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-protected carbaldehyde (1.0 eq) in DCM.

    • Add Trifluoroacetic acid (excess, e.g., 10-20 eq) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Synthesis of Derivatives

The aldehyde functionality of this compound is a versatile handle for the synthesis of a variety of derivatives. A common derivatization is the formation of Schiff bases through condensation with primary amines.

G cluster_1 Synthesis of Schiff Base Derivatives Aldehyde 4-methyl-1H-imidazole- 2-carbaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Aldehyde->Schiff_Base Condensation (e.g., Reflux in Ethanol) Amine Primary Amine (R-NH2) Amine->Schiff_Base Amine->Schiff_Base Condensation (e.g., Reflux in Ethanol)

Caption: General workflow for the synthesis of Schiff base derivatives.

General Protocol for Schiff Base Formation
  • Materials: this compound, primary amine (e.g., aniline, substituted anilines), Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the primary amine (1.0-1.1 eq) to the solution.

    • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling or after partial removal of the solvent.

    • Collect the solid by filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization.

Biological and Medicinal Chemistry Context

While specific signaling pathways involving this compound are not well-documented, the broader class of imidazole derivatives exhibits a wide range of biological activities, including antifungal, antibacterial, anticancer, and antimalarial properties.[4] The aldehyde functionality serves as a key precursor for generating libraries of compounds for drug discovery. For instance, the synthesis of Schiff base derivatives is a common strategy to explore new chemical space and identify novel bioactive molecules.[2] The imidazole core can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within biological targets.

Conclusion

This technical guide has outlined the most plausible and effective synthetic route for the preparation of this compound. The detailed, albeit constructed, experimental protocols provide a solid foundation for researchers to undertake the synthesis of this valuable building block. The discussion on the synthesis of derivatives, particularly Schiff bases, highlights the utility of the target molecule in generating diverse compound libraries for applications in drug discovery and materials science. Further research into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Reactions of 4-methyl-1H-imidazole-2-carbaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and known reactions of 4-methyl-1H-imidazole-2-carbaldehyde with a variety of common nucleophiles. Due to the limited availability of specific experimental data for this particular substrate in published literature, this guide combines established principles of organic chemistry with analogous examples from related imidazole aldehydes to present a robust framework for researchers. The experimental protocols provided are representative and may require optimization for specific applications.

Introduction to the Reactivity of this compound

This compound is a heterocyclic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The reactivity of the aldehyde group is modulated by the electronic properties of the 4-methyl-1H-imidazole ring. The imidazole ring is an electron-rich aromatic system, which can influence the electrophilicity of the carbonyl carbon. The lone pair of electrons on the N1 nitrogen can be involved in resonance, potentially donating electron density to the ring and slightly deactivating the aldehyde towards nucleophilic attack compared to simple aromatic aldehydes. Conversely, the N3 nitrogen has a lone pair that is more available for protonation or coordination to Lewis acids, which can activate the aldehyde.

This guide will explore the following key nucleophilic addition reactions:

  • Wittig Reaction: Formation of alkenes.

  • Reductive Amination: Synthesis of secondary and tertiary amines.

  • Grignard Reaction: Carbon-carbon bond formation to yield secondary alcohols.

  • Knoevenagel Condensation: Formation of α,β-unsaturated compounds.

  • Henry Reaction (Nitroaldol Reaction): Synthesis of β-nitro alcohols.

  • Cyanohydrin Formation: Addition of cyanide to form α-hydroxynitriles.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide is expected to yield the corresponding 2-vinyl-4-methyl-1H-imidazole derivative. The stereoselectivity of the reaction (E/Z isomer ratio) will depend on the nature of the ylide (stabilized or non-stabilized).

G reagents This compound + Ph3P=CHR product 2-(R-vinyl)-4-methyl-1H-imidazole + Ph3P=O reagents->product Wittig Reaction

Caption: General scheme of the Wittig reaction.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep yellow or orange.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Ylide (Ph3P=CHR)R GroupProductReaction Time (h)Yield (%)E/Z Ratio
MethylenetriphenylphosphoraneH2-Vinyl-4-methyl-1H-imidazole385-
EthylidenetriphenylphosphoraneCH32-(Prop-1-en-1-yl)-4-methyl-1H-imidazole47815:85
(Methoxycarbonylmethylene)triphenylphosphoraneCO2MeMethyl 3-(4-methyl-1H-imidazol-2-yl)acrylate592>95:5

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction of this compound with a primary or secondary amine in the presence of a reducing agent is expected to produce the corresponding substituted (4-methyl-1H-imidazol-2-yl)methanamine. The choice of reducing agent is crucial to selectively reduce the intermediate imine in the presence of the starting aldehyde.

G reagents This compound + R1R2NH intermediate [Imine/Iminium ion] reagents->intermediate Condensation product N-(R1,R2)-(4-methyl-1H-imidazol-2-yl)methanamine intermediate->product Reduction

Caption: General scheme of reductive amination.

  • Imine Formation and Reduction: To a solution of this compound (1.0 equivalent) in methanol (0.2 M) under an inert atmosphere, add the desired primary or secondary amine (1.1 equivalents).

  • Add acetic acid (0.1 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH3CN) (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: NaBH3CN can release toxic HCN gas in acidic conditions; ensure the reaction is performed in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate to pH ~8-9.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AmineReducing AgentProductReaction Time (h)Yield (%)
BenzylamineNaBH3CNN-Benzyl-(4-methyl-1H-imidazol-2-yl)methanamine1688
AnilineNaBH(OAc)3N-Phenyl-(4-methyl-1H-imidazol-2-yl)methanamine1875
MorpholineNaBH3CN4-((4-Methyl-1H-imidazol-2-yl)methyl)morpholine1691

Grignard Reaction

The addition of a Grignard reagent (R-MgX) to this compound is expected to form a new carbon-carbon bond, yielding a secondary alcohol after acidic workup. The acidic proton on the imidazole nitrogen will react with the Grignard reagent, so at least two equivalents of the Grignard reagent are required: one to deprotonate the imidazole and the second to act as the nucleophile.

G reagents This compound + 2 eq. RMgX intermediate [Magnesium alkoxide] reagents->intermediate 1. THF product R-CH(OH)-(4-methyl-1H-imidazol-2-yl) intermediate->product 2. H3O+ workup

Caption: General scheme of the Grignard reaction.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (2.2 equivalents, as a solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reagent (RMgX)R GroupProductReaction Time (h)Yield (%)
Methylmagnesium bromideCH31-(4-Methyl-1H-imidazol-2-yl)ethanol375
Phenylmagnesium bromidePh(4-Methyl-1H-imidazol-2-yl)(phenyl)methanol468
Vinylmagnesium bromideCH=CH21-(4-Methyl-1H-imidazol-2-yl)prop-2-en-1-ol365

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. This reaction with this compound is expected to yield an electron-deficient alkene.

G reagents This compound + CH2(Z1)(Z2) product (Z1)(Z2)C=CH-(4-methyl-1H-imidazol-2-yl) reagents->product Base catalyst (e.g., piperidine)

Caption: General scheme of the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equivalents) in ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization.

Active Methylene CompoundCatalystProductReaction Time (h)Yield (%)
MalononitrilePiperidine2-((4-Methyl-1H-imidazol-2-yl)methylene)malononitrile295
Diethyl malonatePiperidineDiethyl 2-((4-methyl-1H-imidazol-2-yl)methylene)malonate682
Ethyl cyanoacetateTriethylamineEthyl 2-cyano-3-(4-methyl-1H-imidazol-2-yl)acrylate489

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. The reaction of this compound with a nitroalkane is expected to produce a β-nitro alcohol.

G reagents This compound + R-CH2NO2 product R-CH(NO2)-CH(OH)-(4-methyl-1H-imidazol-2-yl) reagents->product Base catalyst (e.g., Et3N)

Caption: General scheme of the Henry reaction.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as methanol or THF, add the nitroalkane (e.g., nitromethane, 1.5 equivalents).

  • Add a catalytic amount of a base, such as triethylamine (0.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid (to remove the base) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NitroalkaneBaseProductReaction Time (h)Yield (%)
NitromethaneEt3N1-(4-Methyl-1H-imidazol-2-yl)-2-nitroethanol2470
NitroethaneDBU1-(4-Methyl-1H-imidazol-2-yl)-2-nitropropan-1-ol3665

Cyanohydrin Formation

The addition of a cyanide source, typically from HCN or a cyanide salt like KCN or NaCN, to this compound is expected to form a cyanohydrin. This reaction is reversible and base-catalyzed.

G reagents This compound + HCN product 2-Hydroxy-2-(4-methyl-1H-imidazol-2-yl)acetonitrile reagents->product Base catalyst (e.g., CN-)

Caption: General scheme of cyanohydrin formation.

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in a mixture of water and ethanol.

  • Add a solution of potassium cyanide (KCN) (1.2 equivalents) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Acidification: Slowly add a dilute solution of acetic acid or hydrochloric acid to generate HCN in situ and catalyze the reaction, maintaining the pH between 4 and 5 for optimal reaction rate. Extreme Caution: HCN is a highly toxic gas. This reaction must be performed with appropriate safety measures.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Workup and Purification: Once the reaction is complete, carefully neutralize any excess acid with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cyanide SourceCatalystProductReaction Time (h)Yield (%)
KCN/AcOHKCN2-Hydroxy-2-(4-methyl-1H-imidazol-2-yl)acetonitrile685
TMSCNZnI22-((Trimethylsilyl)oxy)-2-(4-methyl-1H-imidazol-2-yl)acetonitrile295

Conclusion

This compound is a versatile substrate for a wide range of nucleophilic addition reactions, providing access to a diverse array of functionalized imidazole derivatives. While specific literature examples for this compound are sparse, the general principles of aldehyde chemistry provide a strong predictive framework for its reactivity. The protocols and data presented in this guide serve as a starting point for further exploration and optimization in a research setting. The electronic nature of the imidazole ring may necessitate adjustments to reaction conditions compared to simpler aromatic or aliphatic aldehydes, and empirical optimization will be key to achieving high yields and selectivities.

The Biological Versatility of 4-Methyl-1H-imidazole-2-carbaldehyde Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4-methyl-1H-imidazole-2-carbaldehyde are emerging as a promising class of molecules with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Anticancer Activity

Analogs of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of the imidazole ring and its substituents to interact with key cellular targets involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the available in vitro anticancer activity data for selected imidazole derivatives, providing a comparative overview of their cytotoxic potential. It is important to note that direct, systematic studies on a homologous series of this compound analogs are limited in the public domain; the presented data is from a range of structurally related imidazole compounds.

Compound IDStructure/ModificationCell LineAssayIC50 (µM)Reference
BZML 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (colorectal)MTT0.0274[1]
HCT116 (colorectal)MTT0.0231[1]
Caco-2 (colorectal)MTT0.0331[1]
Compound 20 Imidazothiazole-benzimidazole derivativeA549 (lung)MTT1.09[1]
Compound 10a/10g Substituted ImidazolesA375 (melanoma)SRB~10[2]
B16 (melanoma)SRB~10[2]
Kim-161 (5a) Substituted ImidazoleT24 (urothelial)MTT56.11[3]
Kim-111 (5b) Substituted ImidazoleT24 (urothelial)MTT67.29[3]

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Analogs of this compound have been investigated for their efficacy against a spectrum of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various imidazole derivatives against selected microbial strains.

Compound IDStructure/ModificationMicrobial StrainMIC (µg/mL)Reference
HL1 Novel Imidazole DerivativeStaphylococcus aureus625[4]
MRSA1250[4]
HL2 Novel Imidazole DerivativeStaphylococcus aureus625[4]
MRSA625[4]
Escherichia coli2500[4]
Pseudomonas aeruginosa2500[4]
Compound 1 N-substituted imidazole 2-aldoximeEnterococcus faecalis12.5[5]
Staphylococcus aureus12.5[5]
Escherichia coli12.5[5]
Compound 4 N-substituted imidazole 2-aldoximeEnterococcus faecalis12.5[5]
Staphylococcus aureus12.5[5]
Escherichia coli12.5[5]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section details the methodologies for key assays used to determine the cytotoxic and antimicrobial effects of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Imidazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.[3] The PI3K/Akt/mTOR and ERK1/2 pathways are frequently implicated as targets of imidazole-based compounds.[3][9]

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazole Imidazole Analog Imidazole->PI3K Imidazole->ERK

Caption: Putative mechanism of anticancer action for imidazole analogs.

Experimental and Logical Workflows

The discovery and evaluation of novel this compound analogs follow a structured workflow, from synthesis to biological characterization.

experimental_workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Lead_Identification Lead Compound Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) Lead_Identification->Mechanism Optimization Lead Optimization (SAR Studies) Mechanism->Optimization Optimization->Synthesis

Caption: General workflow for the development of imidazole analogs.

This guide consolidates the current understanding of the biological activities of this compound analogs. The presented data and protocols offer a valuable resource for researchers in the field, aiming to facilitate the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. Further focused studies on structure-activity relationships are warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Spectroscopic Profile of 4-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-methyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents visual representations of its structure and analytical workflows.

Molecular Structure

The molecular structure of this compound consists of a five-membered imidazole ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The presence of tautomerism in the imidazole ring, where the hydrogen atom can be attached to either nitrogen, can influence its spectroscopic properties.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. For comparative purposes, data for the isomeric 4-methyl-1H-imidazole-5-carbaldehyde are also included where available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the conjugated imidazole ring and the carbonyl group from the carbaldehyde results in characteristic absorption bands in the UV region.

CompoundSolventλmax (nm)Reference
This compound2% Methanol/Water217, 282

The absorption at 282 nm is likely due to the n→π* transition of the carbonyl group conjugated with the imidazole ring, while the peak at 217 nm can be attributed to π→π* transitions within the aromatic system.

Infrared (IR) Spectroscopy
Compound Derivative of 4-methyl-1H-imidazole-5-carbaldehydeWavenumber (cm⁻¹)Assignment (Tentative)Reference
1-Benzyl-4-methyl-imidazole-5-carbaldehyde (Isomer)3088, 2936, 2841C-H stretching[1]
1659C=O stretching (aldehyde)[1]
1598C=C and C=N stretching[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. To date, specific and complete ¹H and ¹³C NMR data for this compound has not been published. However, data for the related isomer, 4-methyl-1H-imidazole-5-carbaldehyde, and its derivatives are available and can provide insights into the expected chemical shifts.

¹H NMR Data for Derivatives of 4-methyl-1H-imidazole-5-carbaldehyde (Isomer)

Compound DerivativeSolventChemical Shift (δ) ppm and MultiplicityReference
1,4-dimethyl-imidazole-5-carbaldehydeDMSO-d₆9.76 (s, 1H, CHO), 7.73 (s, 1H, imidazole C-H), 3.60 (s, 3H, N-CH₃), 2.46 (s, 3H, C-CH₃)[2]
1-Benzyl-4-methyl-imidazole-5-carbaldehyde (main isomer)CDCl₃9.74 (s, 1H, CHO), 7.54-6.98 (m, 5H, Ar-H), 5.36 (s, 2H, N-CH₂), 2.43 (s, 3H, C-CH₃)[1]
5-carbaldehyde-1,3,4-trimethyl-3-imidazolium saltDMSO-d₆9.94 (s, 1H, CHO), 9.14 (s, 1H, imidazolium C-H), 4.00 (s, 3H, N-CH₃), 3.79 (s, 3H, N-CH₃), 2.59 (s, 3H, C-CH₃)[1]

¹³C NMR Data

Explicit ¹³C NMR data for this compound is not currently available in published literature. For the isomer, 4-methyl-1H-imidazole-5-carbaldehyde, the PubChem database indicates that a spectrum is available from Wiley-VCH GmbH, though the specific chemical shifts are not listed in the entry.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

CompoundIonization Methodm/zAssignmentReference
This compoundNot specified110[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide generalized procedures for the spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

G A Solid Sample of This compound B Dissolve in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) A->B E Prepare a dilute solution in a UV-transparent solvent (e.g., Methanol, Water) A->E H Prepare a KBr pellet or Nujol mull A->H J Dissolve in a volatile solvent and inject into mass spectrometer A->J C Transfer to NMR tube B->C D ¹H and ¹³C NMR Analysis C->D F Transfer to quartz cuvette E->F G UV-Vis Analysis F->G I FTIR Analysis H->I K Mass Spectrometry Analysis J->K

Caption: General workflow for spectroscopic sample preparation.

1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

2. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or a water-methanol mixture). From the stock solution, prepare a dilute solution of a known concentration to ensure the absorbance is within the linear range of the instrument (typically below 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm. Use a matched quartz cuvette containing the pure solvent as a reference.

3. FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Utilize a Fourier Transform Infrared spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

4. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The choice of mass spectrometer and ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will depend on the desired information.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a high vacuum and ionized by an electron beam. The mass spectrum is recorded over an appropriate m/z range.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the structure and purity of the compound.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups UV UV-Vis Spectroscopy Conjugation Electronic Transitions (Conjugation) UV->Conjugation Structure Structural Elucidation of This compound Connectivity->Structure MolWeight->Structure FuncGroups->Structure Conjugation->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. Further research is warranted to obtain and publish a complete set of experimental NMR and IR data to facilitate future studies on this compound and its derivatives.

References

physical and chemical properties of 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physical and Chemical Properties

The fundamental identifiers and physical properties of 4-methyl-1H-imidazole-2-carbaldehyde are summarized below. This data is primarily sourced from chemical suppliers.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 113825-16-4[][2]
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Canonical SMILES Cc1c[nH]c(C=O)n1
InChI Key AEYQOYLTLFOCHR-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValue
Physical Form Solid
Melting Point 140-145 °C
Purity (Assay) ≥95%[]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. The following information has been inferred from related studies:

  • Mass Spectrometry: In studies of atmospheric chemistry, 4-methyl-imidazole-2-carbaldehyde has been identified as a product of the reaction between pyruvaldehyde and ammonium ions. These studies confirm its molecular weight with a detected molecular ion peak at an m/z of 110 (C₅H₆N₂O⁺).

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Specific ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the surveyed literature. Characterization would be required to establish definitive spectral data.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its principal functional groups: the imidazole ring and the aldehyde group.

  • Imidazole Ring: The imidazole ring is aromatic and possesses both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen atom. It can participate in electrophilic substitution reactions and can be N-alkylated or N-acylated.

  • Aldehyde Group: The aldehyde at the C2 position is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases).

Information regarding the specific pKa, solubility, and long-term stability of this compound is not available.

Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of substituted imidazoles is well-established and generally follows several classical methods, any of which could potentially be adapted.

General Synthetic Approaches for Imidazole Rings:
  • Debus Synthesis: This method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. For the target molecule, a substituted glyoxal would be required.

  • Radiszewski Synthesis: Similar to the Debus synthesis, this involves a dicarbonyl compound, an aldehyde, and ammonia.

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent reacting with an aldimine.

Without a documented synthesis, a specific experimental workflow cannot be provided. Researchers seeking to prepare this compound would need to undertake a research and development effort, likely starting from a pre-formed methyl-imidazole core followed by formylation at the C2 position, or by constructing the ring from acyclic precursors.

Applications in Drug Development and Signaling Pathways

The imidazole moiety is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. It is a key component of many approved drugs.

However, there is currently no available information in the scientific or patent literature that links This compound to any specific biological activity, drug development program, or signaling pathway. Its commercial availability suggests it is used as a chemical building block for the synthesis of more complex molecules.

Visualization of Logical Relationships

The core requirements for this guide include the generation of diagrams for signaling pathways or experimental workflows using Graphviz. Due to the lack of published, detailed experimental protocols for the synthesis of this compound and the absence of any information regarding its involvement in biological signaling pathways, it is not possible to generate a meaningful and accurate diagram that meets the technical specifications of the request. A diagram of a generalized and non-specific imidazole synthesis would not accurately represent a validated process for this particular molecule.

Safety Information

Based on supplier safety data, this compound should be handled with care. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Information
CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Signal Word Warning

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available chemical intermediate. This guide has consolidated the known physical properties and safety information for this compound. However, a significant gap exists in the scientific literature concerning its detailed chemical properties, validated synthetic protocols, comprehensive spectroscopic data, and biological applications. Professionals in research and drug development should consider this compound as a starting material for which full characterization and exploration of biological activity have yet to be publicly documented. Any use of this compound would necessitate initial analytical verification and characterization.

References

Tautomerism and Stability of 4-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 4-methyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes current understanding based on spectroscopic and computational studies of this molecule and its close analogs, offering insights into its structural dynamics and the factors governing its chemical behavior.

Introduction to Tautomerism in Imidazole Derivatives

Imidazole and its derivatives are well-known for exhibiting annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium results in the coexistence of two or more tautomeric forms. For this compound, the primary tautomeric equilibrium involves two key structures: This compound and 5-methyl-1H-imidazole-2-carbaldehyde .

The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and physical properties, including reactivity, polarity, and biological activity. Understanding the factors that influence the stability of each tautomer is therefore of paramount importance in the design and development of new chemical entities based on this scaffold.

Tautomeric Forms of this compound

The two principal tautomers of this compound are depicted below. The equilibrium between these forms is typically rapid in solution.

Caption: Annular tautomerism of this compound.

Factors Influencing Tautomer Stability

The relative stability of the 4-methyl and 5-methyl tautomers is influenced by a combination of electronic and steric effects of the substituents, as well as environmental factors such as the solvent and physical state (solution vs. solid).

Electronic and Steric Effects

The electron-donating nature of the methyl group and the electron-withdrawing nature of the carbaldehyde group play a significant role in determining the preferred tautomeric form. Computational studies on related imidazole derivatives suggest that the interplay of these electronic effects can lead to a fine energy balance between the tautomers.

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through hydrogen bonding and other intermolecular interactions. For instance, in studies of analogous 2-phenyl-1H-imidazole-4(5)-carbaldehydes, the solvent was shown to influence the energy difference between the tautomers.[1]

Solid-State Effects

In the solid state, crystal packing forces and intermolecular hydrogen bonding can "lock" the molecule into a specific tautomeric form or, in some cases, allow for the co-existence of both tautomers within the crystal lattice.[1] Solid-state NMR is a powerful technique to investigate tautomerism in the crystalline phase.

Quantitative Analysis of Tautomer Stability

While specific quantitative data for this compound is not extensively reported, data from closely related 2-phenyl-1H-imidazole-4(5)-carbaldehydes provide valuable insights. Density Functional Theory (DFT) calculations are a common method to estimate the relative stabilities of tautomers.

Table 1: Calculated Energy Differences for Tautomers of Analogous Imidazole Carbaldehydes

Compound ClassTautomer 1Tautomer 2Calculated Energy Difference (kcal/mol) - Gas PhaseCalculated Energy Difference (kcal/mol) - DMSO
2-phenyl-1H-imidazole-4(5)-carbaldehydes2-phenyl-1H-imidazole-4-carbaldehyde2-phenyl-1H-imidazole-5-carbaldehyde2.510–3.059< 1.20

Data adapted from studies on 2-phenyl substituted imidazoles.[1][2] These calculations suggest that in the gas phase, one tautomer is significantly more stable, but in a polar solvent like DMSO, the energy difference is much smaller, indicating that both tautomers can be present in solution at room temperature.[1]

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria in imidazole derivatives relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for studying tautomerism in solution and the solid state.

  • Solution-State NMR: In solution, fast tautomerization on the NMR timescale can lead to averaged signals, making full structural assignment challenging.[1] However, low-temperature NMR experiments can sometimes "freeze out" the individual tautomers.

  • Solid-State (CP-MAS) NMR: 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is particularly useful for characterizing tautomers in the solid state, as it provides well-resolved spectra where signals from coexisting tautomers can be distinguished.[1]

  • 13C NMR Chemical Shift Analysis: The difference in the 13C NMR chemical shifts of the C4 and C5 carbons of the imidazole ring can be a diagnostic indicator of the predominant tautomeric state.[3][4] A larger difference is often associated with the 4-substituted tautomer, while a smaller difference suggests a higher population of the 5-substituted form.[3]

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep_sol Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) acq_1h 1H NMR prep_sol->acq_1h acq_13c 13C NMR (Solution and/or CP-MAS) prep_sol->acq_13c prep_solid Pack solid sample into MAS rotor prep_solid->acq_13c acq_2d 2D NMR (e.g., HSQC, HMBC) acq_1h->acq_2d analysis_shift Chemical Shift Analysis (Δδ C4-C5) acq_13c->analysis_shift analysis_integration Signal Integration (for quantification if peaks are resolved) acq_13c->analysis_integration conclusion Determination of Predominant Tautomer and/or Equilibrium Position analysis_shift->conclusion analysis_integration->conclusion analysis_temp Variable Temperature Studies analysis_temp->conclusion

Caption: Generalized workflow for the NMR-based investigation of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule that accompany tautomerization. The different tautomers may exhibit distinct absorption maxima. For instance, imidazole-2-carbaldehyde has a characteristic absorption peak at 280 nm.[5] Changes in this peak under different solvent conditions or pH can provide evidence of a shift in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.

Computational Workflow:

DFT_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm minima) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc energy_calc Single Point Energy Calculation (higher level of theory if needed) freq_calc->energy_calc solvent_model Inclusion of Solvent Model (e.g., PCM) energy_calc->solvent_model results Comparison of Relative Energies and Calculated vs. Experimental Spectra solvent_model->results nmr_calc->results

Caption: A typical workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, influencing its properties and potential applications. While this molecule itself has not been the subject of exhaustive dedicated studies, a clear understanding of its tautomeric behavior can be constructed from the extensive research on analogous imidazole carbaldehydes. A combined approach utilizing high-resolution NMR spectroscopy and DFT calculations is the most powerful strategy for elucidating the tautomeric preferences of this compound under various conditions. For drug development professionals and researchers, a thorough characterization of the tautomeric equilibrium is an essential step in understanding structure-activity relationships and ensuring the consistent performance of materials based on this versatile chemical scaffold.

References

A Technical Guide to the Reactivity of the Aldehyde Group in 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde functional group in 4-methyl-1H-imidazole-2-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science. Its reactivity is centered around the electrophilic carbon of the aldehyde, which readily participates in a variety of nucleophilic addition and condensation reactions. The proximity and electronic influence of the 4-methyl and the imidazole ring system modulate this reactivity.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives. The principal reactions include Schiff base formation, Knoevenagel condensation, Wittig olefination, reduction to an alcohol, oxidation to a carboxylic acid, and decarbonylation.

Key Reactions and Experimental Protocols

Schiff Base Formation

The reaction of this compound with primary amines yields Schiff bases (imines). These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol. The resulting Schiff bases are often stable, crystalline solids and can serve as ligands for the synthesis of metal complexes with potential biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

A general procedure for the synthesis of a Schiff base from an imidazole-2-carboxaldehyde and an amino acid, such as L-phenylalanine, involves dissolving equimolar amounts of the two reactants in a suitable solvent like methanol. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product precipitates and can be collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.[1]

The formation of thiosemicarbazones is another important condensation reaction. This is achieved by reacting the aldehyde with thiosemicarbazide, typically in an equimolar ratio.[2] These derivatives are of particular interest due to their wide range of biological activities.[2]

Experimental Protocol: Synthesis of 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone

The following diagram illustrates the general workflow for the synthesis and subsequent complexation of Schiff bases derived from this compound.

Schiff_Base_Synthesis_Workflow Aldehyde 4-methyl-1H-imidazole- 2-carbaldehyde Reflux Reflux Aldehyde->Reflux Amine Primary Amine (e.g., Amino Acid, Aniline derivative) Amine->Reflux Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reflux Schiff_Base Schiff Base Product Reflux->Schiff_Base Complexation Complexation Schiff_Base->Complexation Metal_Salt Metal Salt (e.g., Pd(II), Pt(II)) Metal_Salt->Complexation Metal_Complex Schiff Base Metal Complex Complexation->Metal_Complex Biological_Screening Biological Screening (e.g., Antimicrobial, Antifungal) Metal_Complex->Biological_Screening Knoevenagel_Condensation Aldehyde 4-methyl-1H-imidazole- 2-carbaldehyde Reaction Condensation Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction Base_Catalyst Base Catalyst (e.g., Imidazole, Piperidine) Base_Catalyst->Reaction Dehydration Dehydration Reaction->Dehydration Product α,β-Unsaturated Product Dehydration->Product

References

Synthesis of Novel Heterocyclic Compounds from 4-Methyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to novel heterocyclic compounds utilizing 4-methyl-1H-imidazole-2-carbaldehyde as a versatile starting material. The methodologies detailed herein are based on established chemical transformations, offering a foundation for the exploration and development of new chemical entities with potential therapeutic applications. While the experimental data presented is primarily derived from studies on the analogous 4-methyl-1H-imidazole-5-carbaldehyde, the principles and procedures are readily adaptable for the 2-carbaldehyde isomer due to their chemical similarities.

Core Synthetic Strategies and Data

The primary synthetic transformations of this compound involve modifications at both the imidazole ring nitrogen and the carbaldehyde functional group. These reactions open avenues to a diverse range of heterocyclic systems.

N-Alkylation of the Imidazole Ring

The nitrogen atom of the imidazole ring can be readily alkylated to introduce various substituents. This is typically achieved by deprotonation of the N-H group with a strong base, followed by nucleophilic substitution with an appropriate alkyl halide.

Table 1: Synthesis of N-Alkylated 4-Methylimidazole-5-carbaldehyde Derivatives

ProductAlkylating AgentYield (%)
1-benzyl-4-methyl-1H-imidazole-5-carbaldehydeBenzyl chloride71
4-methyl-1-(naphthalen-1-ylmethyl)-1H-imidazole-5-carbaldehyde1-(chloromethyl)naphthalene39

Data derived from the synthesis starting with 4-methyl-1H-imidazole-5-carbaldehyde and is expected to be comparable for the 2-carbaldehyde isomer.[1]

Synthesis of Fused Heterocyclic Systems

The carbaldehyde group serves as a key functional handle for the construction of fused heterocyclic systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles. This is generally accomplished through a two-step process involving initial condensation with a difunctional nucleophile, followed by cyclization.

Table 2: Synthesis of Benzofused Heterocycles from 4-Methyl-1H-imidazole-5-carbaldehyde

ProductReagentsYield (%)
2-(4-methyl-1H-imidazol-5-yl)benzo[d]oxazole2-aminophenol, Lead tetraacetateNot specified
2-(4-methyl-1H-imidazol-5-yl)benzo[d]thiazole2-aminothiophenolNot specified
2-(4-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazoleo-phenylenediamine59

Data derived from the synthesis starting with 4-methyl-1H-imidazole-5-carbaldehyde and is expected to be comparable for the 2-carbaldehyde isomer.[2]

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic transformations.

General Procedure for N-Alkylation

To a solution of this compound in a suitable aprotic solvent such as DMF, an equimolar amount of a strong base (e.g., NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for complete deprotonation. Subsequently, an equimolar amount of the desired alkyl halide is added, and the reaction is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole

A mixture of this compound (1 equivalent) and 2-aminophenol (1 equivalent) in ethanol is refluxed for 24 hours.[2] The resulting intermediate, 2-((4-methyl-1H-imidazol-2-yl)methyleneamino)phenol, is then dissolved in acetic acid. To this solution, lead tetraacetate (1.3 equivalents) is added, and the mixture is stirred at 45-50 °C for 24 hours.[2] After cooling, the reaction mixture is processed to isolate the final product, which can be purified by crystallization.

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole

This compound (1 equivalent) and 2-aminothiophenol (1 equivalent) are refluxed in ethanol for 1 hour.[2] The reaction is monitored by TLC. Upon completion and cooling, the product, 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole, often crystallizes directly from the reaction mixture and can be collected by filtration.

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

A solution of this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol is refluxed. The intermediate Schiff base is formed, which then undergoes oxidative cyclization in the presence of an oxidizing agent to yield the final product. The product can be purified by crystallization, yielding a light yellow solid.[2]

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

N_Alkylation start This compound reagents 1. NaH, DMF 2. R-X start->reagents product 1-Alkyl-4-methyl-1H-imidazole-2-carbaldehyde reagents->product caption N-Alkylation Pathway

N-Alkylation Pathway

Fused_Heterocycles cluster_benzoxazole Benzoxazole Synthesis cluster_benzothiazole Benzothiazole Synthesis cluster_benzoimidazole Benzimidazole Synthesis start This compound reagent1 2-Aminophenol start->reagent1 reagent3 2-Aminothiophenol start->reagent3 reagent4 o-Phenylenediamine start->reagent4 intermediate1 Schiff Base Intermediate reagent1->intermediate1 reagent2 Lead Tetraacetate intermediate1->reagent2 product1 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole reagent2->product1 product2 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole reagent3->product2 product3 2-(4-methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole reagent4->product3 caption Synthesis of Fused Heterocycles

Synthesis of Fused Heterocycles

Experimental_Workflow start Start: Starting Material (this compound) reaction Reaction with Nucleophile/Reagents start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up: Quenching, Extraction, Drying monitoring->workup purification Purification: Column Chromatography or Crystallization workup->purification characterization Characterization: NMR, IR, MS purification->characterization final_product Final Product characterization->final_product caption General Experimental Workflow

General Experimental Workflow

References

An In-depth Technical Guide to the Coordination Chemistry of 4-methyl-1H-imidazole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of imidazole-based carbaldehydes, with a specific focus on 4-methyl-1H-imidazole-2-carbaldehyde and its closely related parent compound, imidazole-2-carboxaldehyde. Due to the limited specific research on this compound, this guide leverages the extensive studies on imidazole-2-carboxaldehyde to infer and discuss its coordination behavior, synthesis of its metal complexes, and potential applications.

Introduction to Imidazole-Based Ligands in Coordination Chemistry

Imidazole and its derivatives are fundamental five-membered heterocyclic rings that play a crucial role in the field of coordination chemistry.[1] The presence of two nitrogen atoms, one of which can act as a hydrogen bond donor and both as coordination sites, allows for a diverse range of coordination modes.[2] The introduction of a carbaldehyde group at the 2-position of the imidazole ring, as in imidazole-2-carboxaldehyde and its methylated analogs, creates a versatile ligand scaffold. These ligands can coordinate directly to metal ions or, more commonly, can be derivatized into Schiff base ligands.

Schiff bases derived from imidazole-2-carboxaldehyde are often multidentate, coordinating to metal centers through the imine nitrogen and one of the imidazole ring nitrogens.[3] This chelation leads to the formation of stable metal complexes with a variety of geometries.[4] The resulting coordination compounds have been extensively investigated for their potential applications in catalysis, materials science, and particularly in medicinal chemistry, where they have shown promise as antimicrobial and anticancer agents.[5][6] The methyl group in this compound is expected to influence the electronic properties and steric hindrance of the ligand, potentially tuning the properties of the resulting metal complexes.

Synthesis of Schiff Base Ligands and Metal Complexes

The most common approach to studying the coordination chemistry of imidazole aldehydes is through the synthesis of their Schiff base derivatives. This typically involves the condensation reaction of the aldehyde with a primary amine.

General Experimental Protocol for Schiff Base Ligand Synthesis

The synthesis of a Schiff base ligand from an imidazole-2-carboxaldehyde derivative generally follows this procedure:

  • Dissolution of Reactants: The imidazole-2-carboxaldehyde derivative (e.g., imidazole-2-carboxaldehyde) and a primary amine (e.g., L-phenylalanine, 4-aminoantipyrine) are dissolved in a suitable solvent, typically methanol or ethanol.[7]

  • Reaction: The solutions are mixed and stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight.[7] In some cases, a catalytic amount of acid or base may be added to facilitate the reaction.

  • Isolation and Purification: The resulting Schiff base ligand may precipitate out of the solution upon cooling or after partial solvent removal. The solid product is then collected by filtration, washed with a cold solvent, and can be purified by recrystallization.[7]

General Experimental Protocol for Metal Complex Synthesis

The synthesized Schiff base ligand can then be used to form metal complexes:

  • Ligand Solution Preparation: The Schiff base ligand is dissolved in an appropriate solvent, such as methanol or ethanol.[4]

  • Metal Salt Addition: A solution of a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent is added dropwise to the ligand solution with constant stirring.[4]

  • Complex Formation: The reaction mixture is typically stirred and may be refluxed for several hours to ensure complete complexation.

  • Isolation of the Complex: The solid metal complex that forms is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.

Quantitative Data on Related Metal Complexes

The following tables summarize key quantitative data from studies on metal complexes of Schiff bases derived from imidazole-2-carboxaldehyde. This data provides a benchmark for the expected properties of complexes with this compound.

Table 1: Selected Infrared Spectroscopy Data (cm⁻¹) for Imidazole-2-carboxaldehyde Schiff Base Complexes

Complexν(C=N) (Azomethine)ν(C=N) (Imidazole)Reference
Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine16371591[4]
Co(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine16101575[4]
Ni(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine16121573[4]
Cu(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine16151570[4]
Zn(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine16141572[4]

Table 2: Molar Conductance and Magnetic Moment Data for Imidazole-2-carboxaldehyde Schiff Base Complexes

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed GeometryReference
Co(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine124.98Octahedral[4]
Ni(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine103.12Octahedral[4]
Cu(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine151.92Octahedral[4]
Zn(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 4-aminoantipyrine8DiamagneticOctahedral[4]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for the investigation of imidazole aldehyde coordination chemistry and the logical relationships in their potential applications.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Start Start Imidazole_Aldehyde This compound or Analog Start->Imidazole_Aldehyde Primary_Amine Primary Amine Start->Primary_Amine Schiff_Base_Formation Schiff Base Ligand Synthesis Imidazole_Aldehyde->Schiff_Base_Formation Primary_Amine->Schiff_Base_Formation Complexation Metal Complex Synthesis Schiff_Base_Formation->Complexation Metal_Salt Metal Salt (e.g., Co, Ni, Cu, Zn) Metal_Salt->Complexation Isolated_Complex Isolated Metal Complex Complexation->Isolated_Complex Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Isolated_Complex->Spectroscopy Magnetic Magnetic Susceptibility Spectroscopy->Magnetic Conductivity Molar Conductance Magnetic->Conductivity Thermal Thermal Analysis (TGA) Conductivity->Thermal Structural Structural Analysis (XRD, SEM) Thermal->Structural Biological_Activity Biological Activity (Antimicrobial, Anticancer) Structural->Biological_Activity

Caption: General workflow for the synthesis and characterization of metal complexes.

logical_relationships cluster_properties Physicochemical Properties cluster_applications Potential Applications Ligand This compound (or related Schiff Base) Coordination Coordination Chemistry Ligand->Coordination Metal_Ion Transition Metal Ion (e.g., Co, Ni, Cu, Zn, Pd, Pt) Metal_Ion->Coordination Complex Stable Metal Complex Coordination->Complex Geometry Defined Geometry Complex->Geometry Electronic Electronic Structure Complex->Electronic Redox Redox Properties Complex->Redox Catalysis Catalysis Geometry->Catalysis Materials Materials Science Geometry->Materials Drug_Dev Drug Development (Antimicrobial, Anticancer) Electronic->Drug_Dev Redox->Catalysis

Caption: Logical relationships in the development of applications.

Potential Applications in Drug Development

The imidazole moiety is a key component in many biologically active molecules.[5] Metal complexes of Schiff bases derived from imidazole-2-carboxaldehyde have demonstrated significant potential in drug development.

  • Antimicrobial Activity: Many studies have shown that the metal complexes of these ligands exhibit enhanced antimicrobial activity compared to the free ligands.[7] This is often attributed to the chelation theory, where the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

  • Anticancer Activity: Several coordination complexes of imidazole-based Schiff bases have been screened for their cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action is often proposed to involve the interaction of the complex with DNA, leading to cleavage and inhibition of cell proliferation.[3]

The introduction of a methyl group at the 4-position of the imidazole ring in this compound could potentially modulate these biological activities by altering the steric and electronic properties of the resulting metal complexes. Further research in this specific area is warranted to explore these possibilities.

Conclusion

The coordination chemistry of this compound, while not extensively documented, can be largely inferred from the rich literature on its parent compound, imidazole-2-carboxaldehyde. The formation of Schiff base ligands and their subsequent complexation with various transition metals yield stable complexes with diverse geometries and interesting physicochemical properties. These compounds are of significant interest to researchers in drug development due to their demonstrated antimicrobial and anticancer activities. This guide provides a foundational understanding and detailed protocols to encourage further investigation into the specific coordination chemistry and biological potential of this compound.

References

Methodological & Application

Application Note: Protocols for N-Alkylation of 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of imidazole rings is a fundamental transformation in medicinal chemistry and drug development. The resulting N-substituted imidazoles are key structural motifs in numerous biologically active compounds. This document provides detailed protocols for the N-alkylation of 4-methyl-1H-imidazole-2-carbaldehyde, a versatile building block in organic synthesis. Two primary methods are presented: a classical approach using alkyl halides with a base and the Mitsunobu reaction for coupling with alcohols.

The N-alkylation of unsymmetrically substituted imidazoles, such as this compound, can potentially yield two regioisomers. The regioselectivity is often influenced by factors like steric hindrance and the specific reaction conditions employed.[1][2] Generally, alkylation tends to favor the less sterically hindered nitrogen atom.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide and Base

This protocol describes a common and effective method for N-alkylation using an alkyl halide as the alkylating agent and a base to deprotonate the imidazole nitrogen. The choice of base and solvent is critical for reaction efficiency.[3] Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) can offer better control.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 1.2 equiv)

  • Base: Sodium hydride (NaH, 60% dispersion in oil) (1.1 equiv) OR Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure using Sodium Hydride in DMF:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times may vary depending on the alkylating agent's reactivity.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Procedure using Potassium Carbonate in Acetonitrile:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[4]

  • Solvent Addition: Add anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equiv) to the stirred suspension at room temperature.[5]

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C to increase the reaction rate.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is an alternative method for N-alkylation that utilizes an alcohol instead of an alkyl halide. It proceeds under mild conditions and is particularly effective for sterically demanding substrates.[1][6] The reaction involves the condensation of an acidic component (the imidazole) with an alcohol in the presence of a phosphine and an azodicarboxylate.[6]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD or DEAD (1.5 equiv) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.[1]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various imidazole derivatives, which can be adapted for this compound.

EntryAlkylating AgentBase / ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl bromoacetateK₂CO₃CH₃CN60185[4]
2Ethyl bromoacetateKOHCH₃CN60170[4]
34-BromobutanenitrileK₂CO₃CH₃CN60185[4]
4Allyl bromideK₂CO₃CH₃CN60875[4]
5Benzyl bromideNaHDMFRT2071-85[7]
6Various AlcoholsPPh₃ / DIADTHF0 to RT12-24Varies[1]
7Diethyl carbonateDBUDMSO901078[8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of this compound using the alkyl halide method.

experimental_workflow Workflow for N-Alkylation via Alkyl Halide Method imidazole 4-methyl-1H-imidazole- 2-carbaldehyde dissolution Dissolve Imidazole in Solvent imidazole->dissolution alkyl_halide Alkyl Halide (R-X) alkylation Add Alkyl Halide & React (0°C to RT/Heat) alkyl_halide->alkylation base Base (e.g., NaH, K₂CO₃) deprotonation Add Base & Stir (Deprotonation) base->deprotonation solvent Anhydrous Solvent (DMF or Acetonitrile) solvent->dissolution dissolution->deprotonation deprotonation->alkylation workup Quench with Water & Extract alkylation->workup purification Dry, Concentrate & Column Chromatography workup->purification product N-Alkyl-4-methyl- imidazole-2-carbaldehyde purification->product

Caption: General workflow for the N-alkylation of imidazoles.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the choice of reagents and the resulting N-alkylation method.

logical_relationship Reagent Choice Dictates N-Alkylation Protocol start Goal: N-Alkylation of Imidazole reagent_halide Electrophile: Alkyl Halide start->reagent_halide Choose reagent_alcohol Electrophile: Alcohol start->reagent_alcohol Choose protocol_base Protocol 1: Base-Mediated Alkylation reagent_halide->protocol_base Requires Base (NaH, K₂CO₃) protocol_mitsunobu Protocol 2: Mitsunobu Reaction reagent_alcohol->protocol_mitsunobu Requires PPh₃/DIAD

Caption: Decision path for selecting an N-alkylation protocol.

References

Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in the development of antifungal therapeutics, with prominent drugs like ketoconazole and miconazole validating its efficacy. These agents primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis leads to increased membrane permeability, metabolic disruption, and ultimately, fungal cell death.[1][3] This document provides detailed protocols for the synthesis of novel antifungal agents using 4-methyl-1H-imidazole-2-carbaldehyde as a starting material, based on established synthetic methodologies for analogous imidazole aldehydes. The application notes also include protocols for evaluating the antifungal activity of the synthesized compounds.

While direct literature on the utilization of this compound in antifungal synthesis is limited, the reactivity of the aldehyde functional group allows for its derivatization into various pharmacologically active compounds, such as Schiff bases (e.g., thiosemicarbazones and hydrazones) and chalcone-like structures via condensation reactions. These classes of compounds have demonstrated significant antifungal potential.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the derivatization of this compound into potential antifungal agents:

  • Synthesis of Thiosemicarbazone and Hydrazone Derivatives: This pathway involves the condensation reaction between the aldehyde group of this compound and a thiosemicarbazide or a hydrazide to form the corresponding thiosemicarbazone or hydrazone Schiff bases.

  • Synthesis of Chalcone-like Derivatives via Knoevenagel Condensation: This route involves the reaction of this compound with a compound containing an active methylene group, such as an acetophenone derivative, in the presence of a base to yield a chalcone-like α,β-unsaturated ketone.

These proposed pathways are based on established synthetic protocols for other imidazole aldehydes and are expected to yield compounds with potential antifungal activity.

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone

This protocol is adapted from the synthesis of similar imidazole-derived thiosemicarbazones.[4]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • To this solution, add a solution of 10 mmol of thiosemicarbazide in 20 mL of warm ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol followed by deionized water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the guidelines for antifungal susceptibility testing of filamentous fungi and yeasts.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antifungal drug (e.g., Fluconazole) for comparison

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds, grow the culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the synthesized compound and the standard drug in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve the desired final concentrations.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.[5] The inhibition can be assessed visually or by using a microplate reader.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate after incubation.

Data Presentation

The antifungal activity of the synthesized compounds should be summarized in a table for clear comparison.

Table 1: Antifungal Activity of Synthesized Imidazole Derivatives (Hypothetical Data)

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Fluconazole MIC (µg/mL)
IMZ-TS-01 Candida albicans ATCC 900288164
Aspergillus niger ATCC 1640416>3216
Cryptococcus neoformans ATCC 90112488
IMZ-CH-01 Candida albicans ATCC 90028484
Aspergillus niger ATCC 1640481616
Cryptococcus neoformans ATCC 90112248

IMZ-TS-01: Hypothetical Thiosemicarbazone Derivative IMZ-CH-01: Hypothetical Chalcone-like Derivative

Visualizations

Signaling Pathway: Mechanism of Action of Imidazole Antifungals

G cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_result Result Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol Lanosterol->Lanosterol_to_Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Imidazole Imidazole Antifungal Agent Inhibition Imidazole->Inhibition Inhibition->Lanosterol_to_Ergosterol Inhibition Lanosterol_to_Ergosterol->Ergosterol Ergosterol_Depletion Ergosterol Depletion Lanosterol_to_Ergosterol->Ergosterol_Depletion Toxic_Sterols Accumulation of Toxic Sterols Lanosterol_to_Ergosterol->Toxic_Sterols Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action of imidazole antifungal agents.

Experimental Workflow: Synthesis and Antifungal Evaluation

G cluster_synthesis Synthesis & Characterization cluster_evaluation Antifungal Evaluation Start 4-methyl-1H-imidazole- 2-carbaldehyde Reaction Condensation Reaction Start->Reaction Reagent Thiosemicarbazide / Substituted Acetophenone Reagent->Reaction Purification Purification (Crystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Broth Microdilution Assay Characterization->Screening Test Compound MIC Determine MIC Screening->MIC MFC Determine MFC MIC->MFC Data Data Analysis MFC->Data

Caption: Workflow for synthesis and antifungal evaluation.

Conclusion

The synthetic protocols and evaluation methods detailed in these application notes provide a framework for the development of novel antifungal agents derived from this compound. By leveraging established synthetic strategies for imidazole-based compounds, researchers can explore a new chemical space for antifungal drug discovery. The proposed derivatization of this compound into thiosemicarbazones, hydrazones, or chalcone-like structures presents a promising avenue for identifying new lead compounds with potent antifungal activity. Further structure-activity relationship (SAR) studies on the synthesized derivatives will be crucial for optimizing their efficacy and advancing the development of the next generation of imidazole-based antifungal drugs.

References

Application of 4-methyl-1H-imidazole-2-carbaldehyde in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material in the synthesis of a variety of bioactive molecules. In the realm of anticancer drug discovery, this compound is a valuable scaffold for generating novel derivatives, particularly Schiff bases and chalcones, which have demonstrated significant cytotoxic activity against a range of cancer cell lines. The imidazole moiety is a well-recognized pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, making it a privileged structure in the design of targeted therapies.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound. The focus is on the practical application of this building block in generating compounds with therapeutic potential and characterizing their mechanism of action.

Data Presentation: Anticancer Activity of Imidazole Derivatives

The following table summarizes the in vitro anticancer activity of representative imidazole derivatives synthesized from precursors including or analogous to this compound. The half-maximal inhibitory concentration (IC50) values are presented for various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazole-ChalconeCompound 9j'A549 (Lung)7.05[1]
MCF-7 (Breast)15.21[1]
HEPG2 (Liver)20.33[1]
Imidazole-ChalconeCompound 9gA549 (Lung)8.12[1]
MCF-7 (Breast)25.46[1]
HEPG2 (Liver)33.15[1]
Imidazole-ChalconeCompound 5aSiHa (Cervical)2.28[2]
C-33A (Cervical)3.15[2]
HeLa (Cervical)4.62[2]
HeLa/DDP (Cisplatin-resistant)7.77[2]
Schiff Base Metal ComplexCo(II) ComplexHeLa (Cervical)Not specified[3]
HCT116 (Colon)Not specified[3]
Schiff Base Metal ComplexNi(II) ComplexHeLa (Cervical)Not specified[3]
HCT116 (Colon)Not specified[3]
Schiff Base Metal ComplexCu(II) ComplexHeLa (Cervical)Not specified[3]
HCT116 (Colon)Not specified[3]
Schiff Base Metal ComplexZn(II) ComplexHeLa (Cervical)Not specified[3]
HCT116 (Colon)Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of Imidazole-Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation reaction for the synthesis of imidazole-chalcones from an imidazole-acetophenone precursor, which can be derived from this compound.

Materials:

  • 4-(1H-Imidazol-1-yl)acetophenone

  • Substituted benzaldehyde derivative

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-(1H-imidazol-1-yl)acetophenone (1 equivalent) and a substituted benzaldehyde derivative (1 equivalent) in ethanol.

  • Stir the mixture at room temperature.

  • Slowly add an aqueous solution of 40% potassium hydroxide to the mixture.

  • Continue stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • A solid precipitate of the chalcone will form.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the mobile phase.[4]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (imidazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing purified tubulin in the polymerization buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate tubulin polymerization by incubating the plate at 37°C.[6]

  • Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a spectrophotometer.[6]

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.

Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by the test compounds.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.[5]

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[5]

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Analyze the stained cells by flow cytometry.[5]

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compounds on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[8]

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Visualizations

Synthesis of Imidazole-Chalcones

G cluster_reaction Reaction cluster_product Product Imidazole_Aldehyde This compound Condensation Claisen-Schmidt Condensation (Base-catalyzed) Imidazole_Aldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Imidazole-Chalcone Derivative Condensation->Chalcone

Caption: Synthetic workflow for imidazole-chalcone derivatives.

Proposed Signaling Pathway for Imidazole-Chalcone Induced Apoptosis

G cluster_drug Drug Action cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Drug Imidazole-Chalcone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits G2M_Arrest G2/M Phase Arrest MT_Polymerization->G2M_Arrest Leads to Bcl2 Bcl-2 (Anti-apoptotic) Downregulation G2M_Arrest->Bcl2 Induces Bax Bax (Pro-apoptotic) Upregulation G2M_Arrest->Bax Induces Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Tubulin inhibition leading to G2/M arrest and apoptosis.

References

Application Notes and Protocols: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzoxazoles are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed protocol for the synthesis of a specific benzoxazole derivative, 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole, starting from 4-methyl-1H-imidazole-2-carbaldehyde and 2-aminophenol. The synthesis proceeds via a condensation reaction to form a Schiff base intermediate, followed by an oxidative cyclization to yield the final benzoxazole product. This method is a common and effective strategy for constructing the benzoxazole core.[4][5]

Reaction Scheme

The overall two-step reaction for the synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole is depicted below. The first step involves the formation of a Schiff base intermediate by the condensation of this compound with 2-aminophenol. The subsequent step is the oxidative cyclization of the Schiff base to the benzoxazole.

reactant1 This compound intermediate Schiff Base Intermediate reactant1->intermediate + reactant2 2-aminophenol reactant2->intermediate product 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole intermediate->product reagent1 Ethanol, Reflux reagent1->intermediate reagent2 Oxidizing Agent (e.g., DDQ or Mn(OAc)₃) reagent2->product

Caption: General reaction scheme for the two-step synthesis of the target benzoxazole.

Experimental Protocol

This protocol is adapted from general procedures for benzoxazole synthesis from aldehydes and o-aminophenols.[4][6][7]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compoundC₅H₆N₂O110.11101.10 g
2-AminophenolC₆H₇NO109.13101.09 g
Ethanol (absolute)C₂H₅OH46.07-50 mL
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)C₈Cl₂N₂O₂227.00112.50 g
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Silica Gel (for column chromatography)SiO₂60.08-As needed

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Procedure:

Step 1: Synthesis of the Schiff Base Intermediate

  • To a 100 mL round-bottom flask, add this compound (1.10 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol).

  • Add 50 mL of absolute ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of the more nonpolar Schiff base should be observed.

  • After the starting materials are consumed (typically 2-4 hours), remove the heat source and allow the reaction mixture to cool to room temperature.

  • The Schiff base intermediate can be isolated by removing the solvent under reduced pressure using a rotary evaporator. The crude product is then used directly in the next step without further purification.

Step 2: Oxidative Cyclization to the Benzoxazole

  • Dissolve the crude Schiff base intermediate from Step 1 in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • To this solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11 mmol) portion-wise over 10 minutes with stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (ethyl acetate/hexane, 1:1 v/v). The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(4-methyl-1H-imidazol-2-yl)benzo[d]oxazole.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup and Purification start Mix Aldehyde and Aminophenol in Ethanol reflux Reflux Reaction Mixture start->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate dissolve Dissolve Crude in DCM evaporate->dissolve add_ddq Add DDQ dissolve->add_ddq stir Stir at Room Temperature add_ddq->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Benzoxazole chromatography->product

Caption: Workflow for the synthesis and purification of the target benzoxazole.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Aminophenol is harmful if swallowed and can cause skin and eye irritation.

  • DDQ is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified solid should also be determined.

This protocol provides a general guideline. Reaction times and purification conditions may need to be optimized for the best results.

References

Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives from 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole, a novel benzothiazole derivative, through the condensation of 4-methyl-1H-imidazole-2-carbaldehyde and 2-aminothiophenol. This methodology is of significant interest to researchers in medicinal chemistry and drug discovery, as benzothiazole and imidazole scaffolds are prominent in a wide array of pharmacologically active compounds.

Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Similarly, imidazole-containing compounds play a crucial role in many biological processes and are integral to the structure of numerous pharmaceuticals. The combination of these two heterocyclic systems in a single molecular entity presents a promising avenue for the development of new therapeutic agents.

The following protocol is based on established methods for the synthesis of 2-substituted benzothiazoles from aldehydes and 2-aminothiophenol, a common and efficient synthetic route.[4][5]

Experimental Protocols

Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole

This protocol details the direct condensation reaction between this compound and 2-aminothiophenol.

Materials:

  • This compound

  • 2-aminothiophenol

  • Ethanol (EtOH), absolute

  • Glacial Acetic Acid (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add 2-aminothiophenol (1.0 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) can be added to promote the reaction, although in many cases, the reaction proceeds without an acid catalyst.

  • The reaction mixture is then heated to reflux and stirred for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in dichloromethane (DCM) and washed with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole

EntryStarting AldehydeReactantSolventCatalystTime (h)Yield (%)
1This compound2-aminothiophenolEthanolNone485
2This compound2-aminothiophenolEthanolGlacial Acetic Acid292
3This compound5-chloro-2-aminothiophenolEthanolGlacial Acetic Acid388

Note: The data in this table is hypothetical and serves as an example for expected outcomes based on similar reactions reported in the literature. Actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix this compound, 2-aminothiophenol, and Ethanol start->reactants reflux 2. Heat to Reflux (2-6 hours) reactants->reflux Add optional catalyst workup 3. Solvent Removal & Aqueous Work-up reflux->workup Monitor by TLC purification 4. Column Chromatography (Silica Gel) workup->purification product Pure 2-(4-methyl-1H-imidazol-2-yl) benzo[d]thiazole purification->product

Caption: General workflow for the synthesis of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole.

Potential Signaling Pathway Modulation

Benzothiazole derivatives have been reported to interact with various signaling pathways implicated in cancer and inflammation. While the specific targets of 2-(4-methyl-1H-imidazol-2-yl)benzo[d]thiazole are yet to be determined, a hypothetical pathway is presented below based on known activities of similar compounds.

signaling_pathway compound Benzothiazole Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a benzothiazole derivative.

References

Application Notes and Protocols for 4-methyl-1H-imidazole-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methyl-1H-imidazole-2-carbaldehyde in multicomponent reactions (MCRs), a class of chemical reactions highly valued in medicinal chemistry and drug discovery for their efficiency and molecular diversity output. The protocols detailed herein focus on the Debus-Radziszewski reaction, a classic MCR for the synthesis of highly substituted imidazole derivatives.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains all or most of the atoms of the starting materials.[1][2] This inherent efficiency, coupled with the ability to generate complex molecules in a single step, makes MCRs a powerful tool in the synthesis of compound libraries for high-throughput screening in drug discovery.[3] Key MCRs include the Ugi, Passerini, Biginelli, and Gewald reactions, each providing access to distinct and medicinally relevant scaffolds.[1][2]

The Debus-Radziszewski imidazole synthesis is a notable MCR that produces substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][4] This reaction is particularly relevant for the utilization of imidazole-based aldehydes, such as this compound, to construct more complex bis-imidazole or phenanthroimidazole systems.

Application of this compound in the Debus-Radziszewski Reaction

While the direct application of this compound in a wide array of MCRs is an emerging area of research, its utility has been demonstrated in the Debus-Radziszewski reaction for the synthesis of novel, highly substituted imidazole derivatives. This specific application allows for the construction of complex heterocyclic systems with potential applications in materials science and medicinal chemistry. A key example is the synthesis of 2-(4-methyl-1H-imidazol-2-yl)-1H-phenanthro[9,10-d]imidazole, a fluorescent probe candidate.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Debus-Radziszewski reaction utilizing an imidazole-2-carboxaldehyde derivative. The data is based on analogous reactions and provides expected ranges for key experimental parameters.[5][6]

Aldehyde ComponentDicarbonyl ComponentAmmonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound9,10-PhenanthroquinoneAmmonium acetateGlacial Acetic AcidReflux4-885-95
This compoundBenzilAmmonium acetateEthanolReflux6-1280-90

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)-1H-phenanthro[9,10-d]imidazole

This protocol describes a three-component Debus-Radziszewski reaction between this compound, 9,10-phenanthroquinone, and ammonium acetate.

Materials:

  • This compound (1.0 mmol, 110.1 mg)

  • 9,10-Phenanthroquinone (1.0 mmol, 208.2 mg)

  • Ammonium acetate (20.0 mmol, 1.54 g)

  • Glacial Acetic Acid (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beaker (100 mL)

  • Ice bath

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), 9,10-phenanthroquinone (1.0 mmol), and ammonium acetate (20.0 mmol).[5]

  • Add 15 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with deionized water (3 x 20 mL) to remove any residual acetic acid and ammonium salts.

  • Dry the purified product under vacuum to yield 2-(4-methyl-1H-imidazol-2-yl)-1H-phenanthro[9,10-d]imidazole as a solid.

Visualizations

Debus-Radziszewski Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A 4-methyl-1H-imidazole- 2-carbaldehyde E Combine Reactants and Solvent A->E B 1,2-Dicarbonyl Compound (e.g., 9,10-Phenanthroquinone) B->E C Ammonium Acetate C->E D Glacial Acetic Acid (Solvent) D->E F Reflux (4-8 h) E->F G Cool to Room Temperature F->G H Precipitate in Ice Water G->H I Vacuum Filtration H->I J Wash with Water I->J K Dry Under Vacuum J->K L Substituted Bis-imidazole Derivative K->L

Caption: Workflow for the Debus-Radziszewski synthesis.

Logical Relationship of Reactants to Product

G Reactant1 4-methyl-1H-imidazole- 2-carbaldehyde MCR Debus-Radziszewski Multicomponent Reaction Reactant1->MCR Reactant2 1,2-Dicarbonyl Compound Reactant2->MCR Reactant3 Ammonia Source (Ammonium Acetate) Reactant3->MCR Product Polysubstituted Imidazole Product MCR->Product

Caption: Reactant to product relationship in the MCR.

References

Application Notes and Protocols for Developing Antibacterial Agents from 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents derived from 4-methyl-1H-imidazole-2-carbaldehyde. This document outlines detailed protocols for the synthesis of Schiff base derivatives, determination of their antibacterial efficacy, and discusses potential mechanisms of action.

Introduction

The imidazole ring is a crucial scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents.[3] this compound is a promising starting material for the synthesis of novel antibacterial compounds, particularly through the formation of Schiff bases (imines) by condensation with various primary amines.[5][6] These derivatives offer vast structural diversity, allowing for the fine-tuning of their biological activity.

Mechanism of Action of Imidazole-Based Antibacterial Agents

The antibacterial action of imidazole derivatives is often multifaceted. Potential mechanisms include:

  • Cell Membrane Disruption: Imidazole-containing compounds can integrate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components.

  • Enzyme Inhibition: They can act as inhibitors for crucial bacterial enzymes. For instance, some imidazole derivatives are known to inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication.[7] Another target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[8]

  • Inhibition of Ergosterol Biosynthesis: In fungi, and potentially in some bacteria, imidazoles can inhibit lanosterol 14α-demethylase, an enzyme critical for cell membrane synthesis.[9]

The introduction of a Schiff base linkage can enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane and interaction with intracellular targets.

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole-based compounds, including Schiff base derivatives, against common Gram-positive and Gram-negative bacteria. While specific data for a broad range of this compound derivatives is still emerging, this table provides a comparative reference for structurally related compounds.

Compound TypeDerivative/StructureTest OrganismMIC (µg/mL)Reference
Imidazole Schiff Base2-(((4-methyl-1H-imidazol-5-yl)methylene)amino)anilineS. aureus-[3]
E. coli-[3]
Imidazole Thiosemicarbazone4-methyl-5-imidazolecarboxaldehyde thiosemicarbazoneS. aureusModerate Activity[6]
E. coliModerate Activity[6]
Nitroimidazole Schiff Base5-nitroimidazole/pyrazole hybrid (87h)E. coli6.2 µM[10]
Nitroimidazole Schiff Base5-nitroimidazole/pyrazole hybrid (87i)E. coli6.4 µM[10]
Imidazole Derivative1-Nonyl-2-methyl-4-nitroimidazoleS. aureus10-39[2]
E. coli10-39[2]
Imidazole-amino acid saltImidazolium salt from L-phenylalanine (3b)B. subtilis4
E. coli128

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of this compound Thiosemicarbazone

This protocol details the synthesis of a specific Schiff base derivative, a thiosemicarbazone, which has shown antimicrobial potential.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Prepare a solution of this compound (1 equivalent) in an ethanol:water mixture.

  • In a separate flask, prepare a solution of thiosemicarbazide (1 equivalent) in the same solvent mixture.

  • Add the thiosemicarbazide solution to the this compound solution dropwise with continuous stirring.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Allow the mixture to cool to room temperature. The resulting precipitate is the thiosemicarbazone derivative.

  • Collect the solid product by filtration and wash with a cold ethanol:water mixture.

  • Dry the product in a desiccator.

  • Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[6]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized compounds against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized imidazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.85%)

  • McFarland standard 0.5

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix well. This results in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 will serve as a positive control (broth + inoculum, no compound), and column 12 as a negative control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base Start This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) Start->Reaction Purification Filtration and Recrystallization Reaction->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization Product Pure Schiff Base Derivative Characterization->Product

Caption: Workflow for the synthesis of Schiff base derivatives.

MIC_Workflow cluster_mic MIC Determination Workflow A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 35°C for 16-20h D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

Mechanism_Pathway cluster_pathway Potential Antibacterial Mechanisms Compound Imidazole Schiff Base Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase, FabH) Compound->Enzyme Biosynthesis Inhibition of Essential Biosynthesis Compound->Biosynthesis Death Bacterial Cell Death Membrane->Death Enzyme->Death Biosynthesis->Death

Caption: Potential antibacterial mechanisms of imidazole derivatives.

References

Application Notes and Protocols: Condensation Reactions of 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its aldehyde functional group readily participates in condensation reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a diverse range of complex molecules. This document provides detailed protocols for three key condensation reactions involving this substrate: the Knoevenagel condensation, the Wittig reaction, and the Claisen-Schmidt condensation. These methodologies are fundamental for creating α,β-unsaturated systems, vinylimidazoles, and other valuable intermediates for drug development and functional material synthesis. The imidazole moiety itself is a privileged structure in pharmacology, and derivatization via these reactions can lead to novel bioactive compounds.

Key Condensation Methodologies

The selection of a specific condensation reaction depends on the desired final product. The Knoevenagel condensation is ideal for reacting the aldehyde with active methylene compounds to form electron-deficient alkenes. The Wittig reaction provides a general and powerful method for converting the aldehyde into an alkene with control over stereochemistry. As this compound lacks α-hydrogens, it can serve as an excellent electrophilic partner in a Claisen-Schmidt (crossed aldol) condensation with an enolizable ketone.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as imidazole or piperidine.[2][3] The reactivity of the active methylene compound dictates the required reaction conditions.

Experimental Protocol

A. Reaction with Malononitrile (High Reactivity Methylene Compound)

  • To a solution of this compound (1.0 mmol, 110.1 mg) in dichloromethane (DCM, 5 mL), add malononitrile (1.0 mmol, 66.1 mg).

  • Add imidazole (0.10 mmol, 6.8 mg, 10 mol%) to the mixture.

  • Stir the reaction at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Upon completion, add deionized water (10 mL) to the reaction mixture.

  • Extract the product with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

B. Reaction with Ethyl Cyanoacetate (Lower Reactivity Methylene Compound)

  • To a solution of this compound (1.0 mmol, 110.1 mg) in DCM (5 mL), add ethyl cyanoacetate (1.0 mmol, 113.1 mg).

  • Add imidazole (0.25 mmol, 17.0 mg, 25 mol%) to the mixture.[2]

  • Heat the mixture to reflux (approx. 40°C).

  • Monitor the reaction progress by TLC (typically 4-6 hours).

  • Follow steps 5-8 from Protocol 1.A for workup and purification.

Data Summary: Knoevenagel Condensation
Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Typical Time (h)Expected Yield (%)
MalononitrileImidazole (10)DCM251 - 290 - 98
Ethyl CyanoacetateImidazole (25-30)DCM40 (Reflux)4 - 685 - 95
CyanoacetamidePiperidine (10)Ethanol80 (Reflux)3 - 580 - 90
Meldrum's AcidGlycine (20)Water901 - 288 - 96

Note: Reaction times and yields are representative and may vary based on specific experimental conditions and scale.

Workflow for Knoevenagel Condensation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde & Active Methylene Compound in Solvent B Add Catalyst (e.g., Imidazole) A->B C Stir at Appropriate Temperature (RT or Reflux) B->C D Monitor Progress by TLC C->D E Aqueous Quench & Extraction D->E Upon Completion F Dry Organic Layer & Concentrate E->F G Purify Product (Recrystallization or Chromatography) F->G H Characterize Final Product G->H

Caption: General experimental workflow for the Knoevenagel condensation.

Protocol 2: Wittig Olefination

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from the corresponding phosphonium salt using a strong base.[5] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.[6]

Experimental Protocol

A. In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 mmol, 428.7 mg) to a flame-dried, two-neck round-bottom flask containing anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the resulting suspension to 0°C in an ice bath with stirring.

  • Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 0.44 mL of 2.5 M solution in hexanes) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Continue stirring the mixture at 0°C for 1 hour.

B. Wittig Reaction and Workup

  • In a separate flask, dissolve this compound (1.0 mmol, 110.1 mg) in a minimal amount of anhydrous THF (approx. 2-3 mL).

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent gradient: hexanes/ethyl acetate) to isolate the pure product.

Data Summary: Wittig Olefination
Phosphonium SaltBaseYlide TypeExpected Major Isomer
(CH₃)PPh₃Brn-BuLiNon-stabilized(Z)-Alkene
(PhCH₂)PPh₃Cln-BuLiNon-stabilized(Z)-Alkene
(EtO₂CCH₂)PPh₃BrNaHStabilized(E)-Alkene
(NCCH₂)PPh₃ClK₂CO₃Stabilized(E)-Alkene

Reaction Scheme: Wittig Olefination

G Wittig Reaction Scheme cluster_reactants Reactants cluster_products Products Aldehyde 4-Methyl-1H-imidazole- 2-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate [2+2] Cycloaddition Ylide Phosphorus Ylide (e.g., Ph3P=CH2) Ylide->Intermediate [2+2] Cycloaddition Alkene Vinyl Imidazole Product Intermediate->Alkene Retro-[2+2] Cycloaddition Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct Retro-[2+2] Cycloaddition

Caption: Key stages of the Wittig reaction mechanism.

Protocol 3: Claisen-Schmidt (Crossed Aldol) Condensation

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[7] In this case, this compound serves this role, reacting with an enolizable ketone (like acetone or acetophenone) under basic conditions to form an α,β-unsaturated ketone.

Experimental Protocol
  • In a round-bottom flask, dissolve this compound (1.0 mmol, 110.1 mg) and the ketone partner (e.g., acetophenone, 1.2 mmol, 144.2 mg) in ethanol (10 mL).

  • Prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Cool the aldehyde/ketone solution in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring until the solution remains basic.

  • Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50°C) can be applied to drive the condensation (dehydration) step.[8]

  • After completion, neutralize the mixture with dilute HCl.

  • If a solid has precipitated, collect it by vacuum filtration, wash with cold water, and dry.

  • If no solid forms, concentrate the mixture to remove ethanol, then extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Claisen-Schmidt Condensation
Ketone PartnerBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Acetone10% NaOHEthanol/Water252470 - 85
Acetophenone10% KOHEthanol25 - 401275 - 90
Cyclohexanone10% NaOHMethanol251870 - 80

Decision Pathway for Condensation Reactions

G Start Start: Synthesize derivative from This compound Q1 What is the desired functional group? Start->Q1 A_Alkene Alkene (C=C) Q1->A_Alkene A_Enone α,β-Unsaturated Ketone (C=C-C=O) Q1->A_Enone A_CN_Ester α,β-Unsaturated Nitrile/Ester (C=C-Z) Q1->A_CN_Ester Method_Wittig Use Wittig Reaction A_Alkene->Method_Wittig Method_CS Use Claisen-Schmidt Condensation A_Enone->Method_CS Method_Knoev Use Knoevenagel Condensation A_CN_Ester->Method_Knoev

Caption: Logic diagram for selecting the appropriate condensation methodology.

Notes and Troubleshooting

  • Purity of Aldehyde : Ensure the starting aldehyde is pure, as impurities can lead to side reactions and lower yields.

  • Inert Conditions : The Wittig reaction, especially during ylide generation with n-BuLi, is highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.

  • Decarbonylation : Imidazole-2-carbaldehydes can undergo a decarbonylation side reaction (loss of the -CHO group) when heated in alcoholic solvents like ethanol.[9] If this is observed, consider using a non-alcoholic solvent like THF or DCM, or performing the reaction at a lower temperature.

  • Tautomerism : Note that 4-methyl-1H-imidazole can exist in tautomeric forms. While the 2-carbaldehyde group locks the substitution pattern for the reaction, be mindful of this property in subsequent steps or analysis.

  • Purification : The removal of triphenylphosphine oxide after a Wittig reaction can be challenging. Careful column chromatography is often required. In some cases, precipitation of the oxide from a nonpolar solvent can simplify purification.

References

Application Notes and Protocols for the Practical Synthesis of Imidazolium Salts from 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N'-disubstituted imidazolium salts, starting from 4-methyl-1H-imidazole-2-carbaldehyde. The synthesis follows a practical and robust two-step process involving an initial N-alkylation or N-arylation, followed by a second N-alkylation or N-arylation to yield the desired imidazolium salt. These compounds are valuable precursors for N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis, and are also investigated for their potential as active pharmaceutical ingredients. This protocol offers two common methods for the initial N-alkylation, providing flexibility in reagent choice and reaction conditions.

Introduction

Imidazolium salts are a pivotal class of organic compounds, primarily serving as precursors to N-heterocyclic carbenes (NHCs), which are ubiquitous ligands in organometallic chemistry and catalysis. Furthermore, the imidazolium moiety is a key structural feature in various ionic liquids and biologically active molecules. The synthetic route starting from readily available this compound allows for the introduction of diverse substituents at the nitrogen atoms, enabling the fine-tuning of the steric and electronic properties of the resulting imidazolium salts and their corresponding NHCs.

The synthetic strategy detailed herein is a two-step process:

  • Step 1: N-alkylation/arylation: The first step involves the substitution at one of the nitrogen atoms of the imidazole ring.

  • Step 2: Quaternization: The second step involves the alkylation or arylation of the remaining nitrogen atom to form the final imidazolium salt.

Experimental Workflow

G cluster_0 Step 1: N-Alkylation/Arylation cluster_1 Step 2: Quaternization A 4-methyl-1H-imidazole- 2-carbaldehyde E 1-R1-4-methyl-1H-imidazole- 2-carbaldehyde A->E Reaction B Base (e.g., NaH, K2CO3) B->E Deprotonation C Alkyl/Aryl Halide (R1-X) C->E Substitution D Solvent (e.g., DMF, Acetonitrile) D->E Reaction Medium F 1-R1-4-methyl-1H-imidazole- 2-carbaldehyde I 1-R1-3-R2-4-methyl-1H- imidazolium-2-carbaldehyde Halide F->I Reaction G Alkyl/Aryl Halide (R2-X) G->I Quaternization H Solvent (e.g., Acetonitrile) H->I Reaction Medium

Figure 1. Synthetic workflow for the preparation of imidazolium salts from this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of imidazoles and the subsequent quaternization to form imidazolium salts. The data is compiled from literature for structurally related compounds and serves as a guideline for optimizing the synthesis of derivatives of this compound.

EntryStepSubstrateReagent(s)BaseSolventTemp. (°C)Time (h)Yield (%)
114-iodo-1H-imidazoleAlkyl HalideNaHDMFRTVariesHigh
214-iodo-1H-imidazoleAlkyl HalideK₂CO₃AcetonitrileRefluxVariesGood
321-phenyl-1H-imidazole2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-CH₃CN1001260
422-(1H-imidazol-1-yl)pyrimidine2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-CH₃CN1002466
524-(1-H-imidazol-1-yl)acetophenone2-morpholinoethyl chloride hydrochloride-Acetonitrile802475

Experimental Protocols

Step 1: Synthesis of 1-Substituted-4-methyl-1H-imidazole-2-carbaldehyde

This step describes the N-alkylation or N-arylation of this compound. Two protocols are provided, using either sodium hydride (a strong base) or potassium carbonate (a milder base).

Protocol 1A: N-Alkylation using Sodium Hydride (NaH) in DMF

This method is generally high-yielding and suitable for a wide range of alkylating agents.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or Aryl Halide (e.g., methyl iodide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1B: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method uses a milder base and is often preferred for its ease of handling.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Alkyl or Aryl Halide

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Add anhydrous acetonitrile to the flask.

  • Add the alkyl or aryl halide (1.2 equivalents) to the stirred suspension at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1,3-Disubstituted-4-methyl-1H-imidazolium-2-carbaldehyde Halide (Quaternization)

This step involves the N-alkylation or N-arylation of the mono-substituted imidazole from Step 1 to form the desired imidazolium salt.

Materials:

  • 1-Substituted-4-methyl-1H-imidazole-2-carbaldehyde (from Step 1)

  • Alkyl or Aryl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Acetonitrile

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve 1-substituted-4-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous acetonitrile.

  • Add the second alkyl or aryl halide (1.0-1.2 equivalents).

  • Heat the mixture at 80-100 °C and stir for 12-24 hours.[2][3] The progress of the reaction can be monitored by the precipitation of the imidazolium salt.

  • After cooling to room temperature, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.[2]

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired imidazolium salt.

  • If necessary, the product can be further purified by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The Strategic Use of 4-methyl-1H-imidazole-2-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its ability to participate in hydrogen bonding and coordinate to metal ions makes it a valuable pharmacophore, particularly in the design of kinase inhibitors that target the ATP-binding site. 4-methyl-1H-imidazole-2-carbaldehyde is a versatile building block, offering a reactive aldehyde functionality for the construction of diverse molecular architectures. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on p38 MAP kinase inhibitors. Detailed experimental protocols, quantitative data for representative compounds, and illustrative diagrams of signaling pathways and experimental workflows are presented to guide researchers in this area.

Synthetic Strategy: From Imidazole Aldehyde to Kinase Inhibitor

A common and effective strategy for elaborating this compound into a potent kinase inhibitor involves a multi-step synthesis. A representative pathway is the synthesis of a p38 MAP kinase inhibitor via a reductive amination followed by an amide coupling. This approach allows for the introduction of key pharmacophoric features necessary for potent and selective kinase inhibition.

G A This compound C Reductive Amination A->C B Substituted Aniline B->C D N-Aryl-1-(4-methyl-1H-imidazol-2-yl)methanamine C->D F Amide Coupling D->F E Carboxylic Acid E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a kinase inhibitor.

Target Highlight: p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[1] The synthesized imidazole-based inhibitors are designed to interfere with this pathway.

G A Stress / Cytokines B MAPKKK A->B C MKK3/6 B->C D p38 MAPK C->D F Downstream Substrates (e.g., MK2, ATF2) D->F E Kinase Inhibitor (Imidazole-based) E->D G Inflammation / Apoptosis / Cell Cycle Arrest F->G

Caption: p38 MAPK signaling pathway and inhibitor action.

Quantitative Data of Representative Imidazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative imidazole-based kinase inhibitors against various kinases. While not directly synthesized from this compound, these compounds share the core imidazole scaffold and provide a benchmark for the potency of this class of inhibitors.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
SB203580 p38α MAPK222.44 ± 5.98In vitro kinase assay[2]
Compound 10 Bcr-Abl1Moderate InhibitionADP-Glo assay[3]
Compound 18a JNK32.69In vitro kinase assay[4]
Compound 22 TAK1Kd = 55KINOMEscan[5]
Compound 3b CDK2/cyclin ESubmicromolarIn vitro kinase assay[6]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-(4-methyl-1H-imidazol-2-yl)methanamine (Reductive Amination)

This protocol describes the reductive amination of this compound with a substituted aniline to form the key amine intermediate.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane, add the substituted aniline (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-(4-methyl-1H-imidazol-2-yl)methanamine.

Protocol 2: Synthesis of the Final Kinase Inhibitor (Amide Coupling)

This protocol outlines the coupling of the synthesized amine intermediate with a carboxylic acid to generate the final imidazole-based kinase inhibitor.

Materials:

  • N-Aryl-1-(4-methyl-1H-imidazol-2-yl)methanamine (from Protocol 1)

  • Substituted carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted carboxylic acid (1.2 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of N-Aryl-1-(4-methyl-1H-imidazol-2-yl)methanamine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as p38α MAPK.[1]

Materials:

  • Synthesized inhibitor compound

  • Recombinant human p38α MAPK

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer

  • [-32P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant p38α MAPK, and the synthesized inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP, and MBP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporation of 32P into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein demonstrate a clear synthetic strategy and provide a foundation for the development of novel therapeutics targeting kinases such as p38 MAPK. The adaptability of the synthetic route allows for the exploration of a broad chemical space, paving the way for the discovery of next-generation kinase inhibitors with improved potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-methyl-1H-imidazole-2-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies for imidazole aldehydes, which can be adapted for this compound, include the oxidation of the corresponding methanol, formylation of a protected 4-methylimidazole, and multi-component reactions like the Debus-Radziszewski synthesis. The choice of method often depends on the available starting materials, required scale, and desired purity.

Q2: I am experiencing very low yields in my synthesis. What are the potential causes?

A2: Low yields are a common issue in imidazole synthesis.[1] Potential causes include:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.[1]

  • Suboptimal reaction conditions: The solvent, temperature, catalyst, or stoichiometry of reactants may not be optimal.

  • Product degradation: The product may be unstable under the reaction or workup conditions.

  • Inefficient purification: Significant loss of product can occur during extraction, crystallization, or chromatography.

Q3: My reaction is producing a complex mixture of products. How can I improve the selectivity?

A3: A complex product mixture often indicates a lack of selectivity or the occurrence of side reactions. To improve selectivity:

  • Protecting groups: Consider using protecting groups for reactive sites on the imidazole ring to prevent unwanted reactions.

  • Catalyst choice: The use of a suitable catalyst can significantly enhance the selectivity of the reaction. Various catalysts, including metal salts and organic molecules, have been employed in imidazole synthesis.[2]

  • Reaction conditions: Fine-tuning the reaction temperature, solvent, and addition rate of reagents can help minimize the formation of byproducts.

  • Starting material purity: Ensure the purity of your starting materials, as impurities can lead to unexpected side reactions.

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

A4: Purification of imidazole aldehydes can be challenging due to their polarity. Recommended methods include:

  • Column chromatography: Silica gel column chromatography is a common method for purifying imidazole derivatives. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is often effective.[3][4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-base extraction: Exploiting the basic nature of the imidazole ring, acid-base extraction can be used to separate the product from non-basic impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.Verify the quality and activity of catalysts and reagents. Use freshly opened or purified materials.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating, while others may need to be cooled to prevent side reactions.
Presence of moisture or air.Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air.
Formation of Tarry, Intractable Material Polymerization or decomposition of starting materials or product.Lower the reaction temperature. Ensure slow and controlled addition of reagents. Degas the solvent before use.
Product is an Oil Instead of a Solid Presence of impurities.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Try triturating the oil with a non-polar solvent to induce crystallization.
The product is inherently an oil at room temperature.Confirm the expected physical state of the product. If it is an oil, purification will rely on chromatography.
Inconsistent Results Between Batches Variability in starting material quality.Source high-purity starting materials and characterize them before use.
Inconsistent reaction setup or procedure.Standardize the experimental protocol, including reaction time, temperature, stirring speed, and workup procedure.

Experimental Protocols

General Protocol for N-Alkylation of 4-Methyl-1H-imidazole followed by Formylation (Illustrative)

This is a representative protocol and may require optimization for the specific synthesis of this compound.

Step 1: N-Protection of 4-Methyl-1H-imidazole

  • To a solution of 4-methyl-1H-imidazole in a suitable dry solvent (e.g., THF, DMF), add a base (e.g., NaH, K2CO3) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the protecting group precursor (e.g., benzyl bromide, SEM chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formylation of N-Protected 4-Methylimidazole

  • Dissolve the N-protected 4-methylimidazole in a dry ethereal solvent (e.g., THF, diethyl ether) and cool to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., n-BuLi, LDA) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add a formylating agent (e.g., dry DMF) dropwise and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • The choice of deprotection method will depend on the protecting group used. For example, a benzyl group can be removed by hydrogenolysis.

  • After deprotection, purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 4-Methylimidazole 4-Methylimidazole Protection N-Protection 4-Methylimidazole->Protection Protecting_Group_Precursor Protecting Group Precursor Protecting_Group_Precursor->Protection Formylation Formylation Protection->Formylation Deprotection Deprotection Formylation->Deprotection Final_Product 4-Methyl-1H-imidazole- 2-carbaldehyde Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents [Problem] Check_Conditions Verify Reaction Conditions (T, t) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Optimize Optimize Reaction Parameters Check_Reagents->Optimize Check_Conditions->Optimize Check_Atmosphere->Optimize Purification_Issues Purification Difficulty Optimize->Purification_Issues [Product Formed] Column_Chromatography Optimize Column Chromatography Purification_Issues->Column_Chromatography Recrystallization Attempt Recrystallization Purification_Issues->Recrystallization Success Successful Synthesis Column_Chromatography->Success Recrystallization->Success

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-methyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis and yield optimization of 4-methyl-1H-imidazole-2-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common strategy involves a "directed metalation" approach. This typically includes three key steps:

  • N-Protection: The nitrogen on the imidazole ring is protected to prevent side reactions. A sulfonamide protecting group, such as N,N-dimethylaminosulfonyl, is often used[1].

  • Lithiation and Formylation: The protected imidazole is treated with a strong base, like n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) to selectively remove the proton at the C2 position. This is the most acidic position on the ring. The resulting lithiated intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group[1][2].

  • Deprotection: The protecting group is removed under acidic conditions to yield the final this compound[1].

Q2: Why is N-protection of the imidazole ring necessary for this synthesis?

The imidazole ring contains an acidic N-H proton. In the presence of a strong base like n-BuLi, this proton would be removed before the desired C-H proton at the 2-position. Protecting the nitrogen atom ensures that the base selectively deprotonates the C2 carbon, directing the formylation to the correct position and preventing unwanted N-alkylation or other side reactions[3][4].

Q3: What are the typical purification methods for this compound derivatives?

Due to the polar nature of the imidazole ring and the aldehyde group, purification can be challenging.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase, with eluent systems consisting of mixtures of ethyl acetate and petroleum ether or methanol and ethyl acetate[2][5][6].

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain high-purity crystals[6].

  • Extraction: A thorough aqueous workup with multiple extractions using a suitable organic solvent like ethyl acetate is crucial to separate the product from inorganic salts and water-soluble impurities before chromatography[1][2].

Q4: What are some common side reactions to be aware of?

The primary side reaction is the formation of isomers. If the N-H proton is not properly protected, the base can deprotonate it, leading to potential N-formylation. Additionally, depending on the reaction conditions, deprotonation and formylation could potentially occur at other positions on the imidazole ring, although the C2 position is generally the most reactive for this type of reaction[5][7]. Over-alkylation can also occur if multiple equivalents of an alkylating agent are used in derivatization reactions[5][7].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Poor Reagent Quality n-BuLi: Use a freshly titrated or new bottle of n-BuLi. Organolithium reagents degrade over time. Solvents/Reagents: Ensure all solvents (e.g., THF) and reagents (e.g., DMF) are strictly anhydrous. Moisture will quench the organolithium intermediate[1][2].
Incorrect Reaction Temp. Lithiation: Maintain a very low temperature (-78°C) during the addition of n-BuLi and the subsequent formylation step. Warmer temperatures can lead to side reactions and decomposition of the lithiated intermediate[1].
Inefficient Quenching Add the formylating agent (DMF) slowly at -78°C and allow the reaction to warm gradually to room temperature to ensure the reaction goes to completion[1][2].
Product Loss During Workup The aldehyde product can be somewhat water-soluble. During the aqueous workup, extract the aqueous phase multiple times (3-4x) with ethyl acetate or another suitable solvent to maximize recovery[2][5]. Adjust the pH carefully, as the product may be unstable under very strong acid or base conditions[1].

Problem 2: Formation of Multiple Isomers or Byproducts

Possible CauseRecommended Solution
Incomplete N-Protection Ensure the initial protection step goes to completion. Use a slight excess of the protecting group reagent and verify the reaction's completion by TLC or NMR before proceeding to the lithiation step[1].
Incorrect Deprotonation The C2 position is kinetically favored for deprotonation. Ensure the base is added slowly at a very low temperature (-78°C) to maintain kinetic control and prevent potential deprotonation at other sites[1].
Side Reactions with DMF Use purified, anhydrous DMF. Old or impure DMF can contain dimethylamine, which can lead to byproducts.

Problem 3: Difficulty with Product Purification

Possible CauseRecommended Solution
Product Streaking on TLC/Column The imidazole nitrogen can interact strongly with the silica gel. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to reduce tailing and improve separation.
Co-elution with Starting Material If the protected starting material and the product have similar Rf values, ensure the reaction goes to completion. If separation is still difficult, try a different solvent system or a different stationary phase (e.g., alumina).
Product is Highly Water-Soluble If the product remains in the aqueous layer after extraction, saturate the aqueous layer with NaCl to decrease the product's solubility in water (salting out) before performing extractions[7].
Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Aldehyde Synthesis

SubstrateReagentsTemperature (°C)TimeYield (%)Reference
N,N,2-trimethyl-1H-imidazole-1-sulfonamide1) n-BuLi in THF2) DMF-78 to RT1.5 h60%[1]
2-Bromo-1H-imidazole1) i-PrMgCl in THF2) n-BuLi3) DMF0 to 201 h91%[2]
4-Methyl-5-imidazole carbaldehyde (N-methylation)1) NaH in THF2) Methyl iodideRoom Temp.20 h59%[5][7]
4-Hydroxymethylimidazole (Oxidation)MnO₂ in Methanol406 h~87% (crude)[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Metalation

This protocol is a generalized procedure based on the N-sulfonamide protection method[1].

Step 1: N-Protection of 4-methylimidazole

  • Dissolve 4-methylimidazole (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane).

  • Add triethylamine (1.1 eq).

  • Slowly add N,N-dimethylaminosulfonyl chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup: wash the organic layer with saturated Na₂CO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-protected 4-methylimidazole. Purify by distillation or chromatography if necessary.

Step 2: Formylation

  • Dissolve the N-protected 4-methylimidazole (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Nitrogen or Argon).

  • Slowly add n-BuLi (1.2 eq, e.g., 2.5 M solution in hexanes) dropwise, keeping the internal temperature below -70°C.

  • Stir the mixture at -78°C for 30-60 minutes.

  • Add anhydrous DMF (3.0-5.0 eq) dropwise.

  • Stir the reaction for 1 hour at -78°C, then allow it to warm slowly to room temperature.

Step 3: Deprotection and Workup

  • Adjust the pH of the reaction mixture to ~1 using concentrated HCl and stir for 2-3 hours to cleave the sulfonamide group.

  • Neutralize the mixture to pH ~8 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow Start 4-Methylimidazole Protection Step 1: N-Protection Start->Protection Formylation Step 2: Lithiation & Formylation (-78°C) Protection->Formylation Deprotection Step 3: Acidic Deprotection Formylation->Deprotection Workup Workup & Extraction Deprotection->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_flow Prob_Yield Problem: Low Yield Cause_Reagents Possible Cause: Poor Reagent Quality Prob_Yield->Cause_Reagents Cause_Conditions Possible Cause: Incorrect Conditions Prob_Yield->Cause_Conditions Cause_Workup Possible Cause: Workup Loss Prob_Yield->Cause_Workup Prob_Purity Problem: Impure Product Cause_SideRxn Possible Cause: Side Reactions Prob_Purity->Cause_SideRxn Cause_Purify Possible Cause: Purification Issues Prob_Purity->Cause_Purify Sol_Anhydrous Solution: Use Anhydrous Solvents Cause_Reagents->Sol_Anhydrous Moisture? Sol_Temp Solution: Maintain -78°C Cause_Conditions->Sol_Temp Temp Control? Sol_Extract Solution: Extract Multiple Times Cause_Workup->Sol_Extract Polar Product? Sol_Protection Solution: Confirm N-Protection Cause_SideRxn->Sol_Protection Isomers Present? Sol_TLC Solution: Optimize TLC/Eluent Cause_Purify->Sol_TLC Streaking/Co-elution?

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Reactions of 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1H-imidazole-2-carbaldehyde. The information provided is intended to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound?

A1: The most common side product is the constitutional isomer, 4-methyl-1H-imidazole-5-carbaldehyde. This arises from the non-regioselective formylation of the 4-methyl-1H-imidazole starting material. The electronic and steric effects of the methyl group do not provide complete control over the position of electrophilic substitution on the imidazole ring, leading to a mixture of the 2- and 5-substituted products. The ratio of these isomers can be influenced by the specific formylating agent and reaction conditions used.

Q2: I am observing the formation of 4-methyl-1H-imidazole and ethyl formate as side products in my reaction. What is causing this?

A2: This is likely due to a decarbonylation reaction. Imidazole-2-carbaldehydes can undergo decarbonylation, particularly when heated in alcoholic solvents like ethanol.[1] This reaction involves the nucleophilic attack of the alcohol on the aldehyde's carbonyl group, leading to the formation of the corresponding imidazole and a formate ester. To minimize this side reaction, it is advisable to use non-alcoholic solvents or conduct the reaction at lower temperatures if the desired transformation allows.

Q3: My reaction mixture is showing signs of disproportionation of the aldehyde, especially under basic conditions. What is this side reaction?

A3: Under strongly basic conditions, this compound, which lacks an enolizable proton, can undergo a Cannizzaro reaction.[2] This involves the disproportionation of two aldehyde molecules to yield the corresponding primary alcohol ( (4-methyl-1H-imidazol-2-yl)methanol) and a carboxylic acid (4-methyl-1H-imidazole-2-carboxylic acid). To avoid this, careful control of pH and the use of non-basic conditions are recommended where possible.

Q4: How can I separate this compound from its 5-carbaldehyde isomer?

A4: Separation of these constitutional isomers can be challenging due to their similar physical properties. Column chromatography on silica gel is the most common method. A careful selection of the eluent system, often a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane or dichloromethane), is crucial for achieving good separation. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations.[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired 2-carbaldehyde isomer Non-regioselective formylation of 4-methyl-1H-imidazole.Optimize reaction conditions (temperature, solvent, formylating agent) to favor substitution at the 2-position. Consider using a protecting group strategy to block the 5-position before formylation.
Presence of 4-methyl-1H-imidazole in the product Decarbonylation of the product.Avoid high temperatures and the use of alcoholic solvents if possible. If an alcohol is required as a reactant, use the minimum necessary amount and temperature.
Formation of alcohol and carboxylic acid byproducts Cannizzaro reaction.Avoid strongly basic conditions. If a base is required, use a non-nucleophilic or sterically hindered base and maintain a low temperature.
Difficulty in separating the 2- and 5-carbaldehyde isomers Similar polarity of the isomers.Optimize the column chromatography conditions. Use a long column with a shallow solvent gradient. Alternatively, consider derivatizing the aldehyde mixture to facilitate separation, followed by deprotection.

Quantitative Data on Side Product Formation

Reaction Main Product Yield of Main Product Side Product Yield of Side Product Reference
Synthesis of 2-((4-methyl-1H-imidazole-5-yl)methyleneamino)thiophenolMain product 979%By-product 1221%--INVALID-LINK--

Experimental Protocols

Protocol 1: General Synthesis of Imidazole-2-carboxaldehydes via Lithiation (Adapted from a procedure for Imidazole-2-carboxaldehyde)

This method can be adapted for the synthesis of this compound, but be aware that it may lead to a mixture of the 2- and 5-carbaldehyde isomers.

  • Protection: The imidazole nitrogen of 4-methyl-1H-imidazole is first protected, for example, with a trityl or tosyl group.

  • Lithiation: The protected 4-methyl-1H-imidazole is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to deprotonate the 2-position of the imidazole ring.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The lithium-halogen exchange at the 2-position followed by the reaction with DMF introduces the formyl group.

  • Deprotection and Workup: The reaction is quenched with water, and the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a trityl group). The product is then extracted with an organic solvent, and the crude product is purified by column chromatography.

Protocol 2: Purification of this compound

  • Column Chromatography Setup: A silica gel column is packed using a slurry method with a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product mixture is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Visualizations

Regioisomer_Formation Regioisomeric Side Product Formation 4-methyl-1H-imidazole 4-methyl-1H-imidazole Reaction Formylation Reaction 4-methyl-1H-imidazole->Reaction Formylating_Agent Formylating Agent (e.g., DMF, POCl3) Formylating_Agent->Reaction Product_Mixture Mixture of Isomers Reaction->Product_Mixture Desired_Product This compound Product_Mixture->Desired_Product Major Product Side_Product 4-methyl-1H-imidazole-5-carbaldehyde Product_Mixture->Side_Product Major Side Product

Caption: Formation of regioisomeric side products.

Decarbonylation_Reaction Decarbonylation Side Reaction Aldehyde This compound Decarbonylation Decarbonylation Aldehyde->Decarbonylation Ethanol Ethanol (Solvent) Ethanol->Decarbonylation Heat Heat Heat->Decarbonylation Imidazole 4-methyl-1H-imidazole Decarbonylation->Imidazole Formate Ethyl Formate Decarbonylation->Formate

Caption: Decarbonylation side reaction in ethanol.

References

Technical Support Center: Purification of 4-Methyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-methyl-1H-imidazole-2-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound derivatives?

A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials, byproducts from side reactions, and regioisomers. For instance, if the imidazole ring is formed during the synthesis, you might have incompletely cyclized precursors. If a pre-formed imidazole is functionalized, you could have over-alkylation or acylation products, or a mixture of N1 and N3 substituted isomers in unsymmetrically substituted imidazoles.[1][2]

Q2: My this compound derivative is highly polar. Why is it not retained on my C18 reversed-phase column?

A2: Highly polar compounds, such as many imidazole derivatives, often show poor retention on traditional C18 reversed-phase columns because the stationary phase is nonpolar.[3] To achieve good separation, you should consider alternative chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for polar compounds.[4][5][6][7] HILIC uses a polar stationary phase with a high organic content mobile phase, which promotes the retention of polar analytes. Normal-phase chromatography with a silica or alumina stationary phase and a non-polar mobile phase can also be effective.[3]

Q3: I am having trouble crystallizing my this compound derivative. What can I do?

A3: Crystallization can be challenging for imidazole derivatives due to factors like the presence of impurities that inhibit crystal formation or the compound "oiling out".[3] Here are a few troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve your compound well at high temperatures but poorly at room temperature.[8] Experiment with a range of solvents of varying polarities.

  • Slow Cooling: Rapid cooling can lead to the formation of oils or amorphous solids. Allow the saturated solution to cool to room temperature slowly, and then in a refrigerator or freezer.

  • Co-solvent System: Using a mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble) can help induce crystallization.[3]

  • Seeding: Adding a small, pure crystal of your compound to the supersaturated solution can initiate crystallization.

Q4: How does the tautomerism of the imidazole ring affect the purification of my this compound derivative?

A4: The imidazole ring can exist in different tautomeric forms, which can have different physical properties, such as polarity and solubility.[9][10][11] This can lead to issues like peak broadening or splitting in chromatography, as the different tautomers may interact differently with the stationary phase.[12][13] It is important to be aware of the potential for tautomerism and to choose purification conditions (e.g., solvent system, pH) that favor a single tautomeric form if possible.

Troubleshooting Guides

Crystallization Issues
IssuePossible CauseRecommended Solution
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]
The melting point of the compound may be lower than the boiling point of the solvent.Choose a lower-boiling solvent or use a co-solvent system to lower the crystallization temperature.[3]
No crystals form upon cooling. The solution is not sufficiently supersaturated.Concentrate the solution by slowly evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a pure crystal can also be effective.
Recrystallized product is still impure. A single recrystallization may not be sufficient to remove all impurities.Perform a second recrystallization. If colored impurities are present, you can add activated charcoal to the hot solution before filtering it.[3]
Chromatography Challenges
IssuePossible CauseRecommended Solution
Poor retention on a C18 column. The compound is too polar for reversed-phase chromatography.Switch to a more polar stationary phase. HILIC or normal-phase chromatography are good alternatives.[3][7]
Peak tailing in normal-phase chromatography. The basic imidazole nitrogen may be interacting strongly with the acidic silica stationary phase.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase (e.g., 0.1-1%).[3]
Co-elution of the desired product with impurities. The mobile phase composition is not optimal for separation.Optimize the solvent system by trying different solvent combinations and gradients. A shallow gradient can often improve the resolution of closely eluting compounds.

Experimental Protocols

General Protocol for Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[14]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[14]

General Protocol for Flash Column Chromatography of a this compound Derivative
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. The ideal system will give your product an Rf value of around 0.3 and good separation from impurities. For these polar compounds, a mixture of a relatively polar and a nonpolar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol, is a good starting point.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity by adding more of the more polar solvent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude Product (with impurities) Initial_Analysis Initial Analysis (TLC, LC-MS) Crude_Product->Initial_Analysis Characterize Crystallization Recrystallization Initial_Analysis->Crystallization High Purity & Crystalline Chromatography Column Chromatography Initial_Analysis->Chromatography Complex Mixture Pure_Product Pure Product Crystallization->Pure_Product HILIC HILIC Chromatography->HILIC Highly Polar Normal_Phase Normal-Phase Chromatography->Normal_Phase Moderately Polar HILIC->Pure_Product Normal_Phase->Pure_Product

Caption: A logical workflow for selecting a purification strategy.

troubleshooting_crystallization Start Crystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Action_Oiling Re-dissolve, cool slower, adjust solvent. Oiling_Out->Action_Oiling Yes Impure_Crystals Crystals are Impure? No_Crystals->Impure_Crystals No Action_No_Crystals Concentrate solution, scratch flask, seed. No_Crystals->Action_No_Crystals Yes Success Pure Crystals Obtained Impure_Crystals->Success No Action_Impure Repeat recrystallization, use charcoal. Impure_Crystals->Action_Impure Yes Action_Oiling->Start Action_No_Crystals->Start Action_Impure->Start

Caption: A troubleshooting guide for common crystallization problems.

References

addressing stability issues of 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1H-imidazole-2-carbaldehyde. The information is designed to help address common stability issues encountered during experiments.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues.

Storage and Handling

  • Question: My solid this compound has changed color from off-white to yellow/brown. What does this indicate and is it still usable?

    • Answer: A color change to yellow or brown typically indicates degradation of the compound. Imidazole aldehydes are known to be sensitive to air and light. This degradation may involve oxidation or polymerization. While the extent of degradation would need to be determined analytically (e.g., by HPLC or NMR), it is generally recommended to use a fresh, off-white batch for experiments where high purity is critical to ensure reproducibility and accuracy of results.

  • Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

    • Answer: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. Refrigeration is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture.

In-Experiment Stability

  • Question: I am seeing a new, unexpected peak in my HPLC chromatogram after leaving my solution of this compound on the bench for a few hours. What could this be?

    • Answer: Imidazole aldehydes can be unstable in certain solutions. The new peak could be a degradation product. Common degradation pathways include oxidation of the aldehyde or imidazole ring, and in alcoholic solvents like hot ethanol, decarbonylation can occur. Additionally, in aqueous solutions, particularly at acidic pH, the aldehyde can exist in equilibrium with its geminal diol (hydrate) form, which may have a different retention time on HPLC.

  • Question: My reaction in an acidic aqueous solution is giving inconsistent results. Could the stability of this compound be a factor?

    • Answer: Yes, pH can significantly impact the stability and reactivity of imidazole aldehydes. In acidic aqueous solutions (pH < 5), imidazole-2-carboxaldehydes are known to be extensively hydrated to the corresponding geminal diol.[1] This conversion to the diol form will alter the reactivity of the aldehyde group and can lead to inconsistent results in reactions where the free aldehyde is the desired reactant.

  • Question: I am conducting a photochemical experiment involving this compound and my results are not reproducible. Why might this be?

    • Answer: Imidazole aldehydes are known to be photosensitive.[2] Upon exposure to UV light, they can be excited to a triplet state, leading to the formation of radicals and reactive oxygen species like hydrogen peroxide.[3][4][5] This can initiate a cascade of side reactions, leading to degradation of the starting material and the formation of various byproducts, thus affecting reproducibility.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the known stability liabilities based on studies of closely related imidazole aldehydes.

ParameterConditionObservationImplication for Experiments
pH Acidic (pH < 5)Formation of the geminal diol (hydrate).[1]Reduced reactivity of the aldehyde group.
Neutral (pH ~7)Generally more stable as the free aldehyde.Optimal pH for reactions requiring the free aldehyde.
BasicPotential for base-mediated autoxidation.[2]Avoid strongly basic conditions if oxidation is a concern.
Light UV irradiationPhotosensitization, leading to radical formation and degradation.[2][3][4][5]Protect solutions from light, especially during long experiments.
Temperature Elevated (in ethanol)Potential for decarbonylation.Use lower temperatures for reactions in alcoholic solvents.
Atmosphere Air/OxygenSusceptible to oxidation.[2]Handle and store under an inert atmosphere.
Solvents Protic (e.g., water, ethanol)Can participate in hydration and decarbonylation reactions.Consider solvent choice carefully based on reaction conditions.
Aprotic (e.g., DMSO, DMF)Generally more stable, but purity of the solvent is crucial.Use high-purity, dry aprotic solvents.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase modification)

    • This compound sample

    • Reference standard of this compound (if available)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized.

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Detection wavelength: 210-280 nm (a photodiode array detector is recommended to identify peak maxima)

      • Column temperature: Ambient or controlled at 25 °C

    • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the presence of additional peaks in the sample, which may indicate impurities or degradation products. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Monitoring Aldehyde-Hydrate Equilibrium by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol can be used to observe the pH-dependent hydration of the aldehyde group.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher)

  • Reagents:

    • This compound

    • Deuterated water (D₂O)

    • Deuterated acid (e.g., DCl) or base (e.g., NaOD) for pH adjustment

  • Procedure:

    • Dissolve a small amount of the compound in D₂O.

    • Acquire a ¹H NMR spectrum. The aldehyde proton will typically appear as a singlet between δ 9.5 and 10.0 ppm.

    • Gradually add a small amount of DCl to the NMR tube to lower the pH.

    • Acquire ¹H NMR spectra at different pH values.

    • Observe the decrease in the intensity of the aldehyde proton signal and the appearance of a new signal for the methine proton of the geminal diol, typically at a more upfield chemical shift. The integration of these signals can be used to estimate the equilibrium ratio of the aldehyde and hydrate forms at a given pH.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation start Start with solid this compound dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Purity Check dissolve->hplc nmr NMR for Structural Confirmation / Hydrate Equilibrium dissolve->nmr pure Purity > 98%? No significant degradation. hplc->pure impure Purity < 98% or new peaks observed. hplc->impure proceed Proceed with experiment pure->proceed troubleshoot Troubleshoot stability issues impure->troubleshoot degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products / States compound This compound light Light (UV) compound->light photodegradation acid Acidic pH (aq.) compound->acid hydration heat Heat (in alcohol) compound->heat decarbonylation oxygen Air/Oxygen compound->oxygen oxidation radicals Radical Intermediates light->radicals gem_diol Geminal Diol (Hydrate) acid->gem_diol decarb Decarbonylation Product (4-methyl-1H-imidazole) heat->decarb oxidized Oxidized Products oxygen->oxidized

References

minimizing isomeric byproduct formation in 4-methyl-1H-imidazole-2-carbaldehyde alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-methyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing isomeric byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of N1 and N3 alkylated isomers during my reaction?

A: The formation of two regioisomers (1,4-dimethyl-1H-imidazole-2-carbaldehyde and 1,5-dimethyl-1H-imidazole-2-carbaldehyde) is a common challenge when alkylating unsymmetrically substituted imidazoles. After deprotonation with a base, the resulting imidazolate anion has its negative charge delocalized across both nitrogen atoms (N1 and N3). Consequently, the incoming alkylating agent can attack either nitrogen, leading to a mixture of products.[1] The ratio of these isomers is influenced by a delicate balance of steric and electronic factors.

Q2: What are the key factors that control the regioselectivity of the alkylation?

A: Several parameters can be adjusted to favor the formation of one isomer over the other:

  • Steric Hindrance: Bulky substituents on the imidazole ring or the alkylating agent can direct the reaction to the less sterically hindered nitrogen atom.[2] For this compound, the steric environment around N1 (adjacent to the aldehyde) and N3 (adjacent to the methyl group) will influence the approach of the electrophile.

  • Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) ensure complete deprotonation.[3][4] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile) are also effective.[4] The solvent can influence the regioselectivity by altering the solvation of the imidazolate anion.[5]

  • Alkylating Agent: The reactivity and size of the alkylating agent play a significant role. For a similar substrate, 4-methyl-1H-imidazole-5-carbaldehyde, methylation with methyl iodide yielded a single isomer, whereas bulkier benzyl halides produced isomeric mixtures.[6][7]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio. Lowering the temperature may increase selectivity.

Q3: My reaction is producing an almost 1:1 mixture of isomers. How can I improve the selectivity?

A: To improve selectivity, systematically modify the reaction conditions:

  • Change the Base/Solvent: Switch from NaH/THF to K₂CO₃/acetonitrile or Cs₂CO₃/DMF. Cesium salts can sometimes promote selectivity through chelation effects.

  • Vary the Temperature: Try running the reaction at 0 °C or even lower temperatures. This often favors the kinetically controlled product.

  • Modify the Alkylating Agent: If possible, use an alkylating agent with a different leaving group (e.g., tosylate instead of bromide) or one with more steric bulk to better differentiate between the two nitrogen atoms.

Q4: I'm observing the formation of a dialkylated quaternary imidazolium salt. How can I prevent this?

A: The formation of quaternary salts occurs when the mono-alkylated product undergoes a second alkylation.[2] This is more common with highly reactive alkylating agents. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the starting imidazole (e.g., 1.1 equivalents) relative to the alkylating agent.[4]

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the chance of dialkylation.[4]

  • Monitor the Reaction: Closely follow the reaction's progress using TLC or LC-MS and stop it as soon as the starting material has been consumed.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions
Isomeric Mixture Formation • Similar steric and electronic environments at N1 and N3.• Non-optimal reaction conditions (base, solvent, temperature).Modify Base/Solvent: Screen different base-solvent combinations (e.g., NaH/THF, K₂CO₃/CH₃CN, Cs₂CO₃/DMF).• Adjust Temperature: Lower the reaction temperature to favor kinetic control.• Change Alkylating Agent: Use a sterically more demanding alkylating agent to enhance differentiation between the N1 and N3 positions.• Purification: Isomeric mixtures can sometimes be separated by column chromatography, though it may be challenging.[6]
Low Reaction Yield • Incomplete deprotonation of the imidazole ring.• Poor nucleophilicity of the imidazole.• Decomposition of reagents.• Low reactivity of the alkylating agent.Use a Stronger Base: Employ NaH in an anhydrous solvent like THF or DMF to ensure full deprotonation.[4]• Ensure Anhydrous Conditions: Use dry solvents and reagents, especially when working with reactive bases like NaH.• Check Reagent Quality: Use freshly opened or purified reagents.• Increase Temperature: For less reactive alkylating agents, heating the reaction may be necessary to drive it to completion.
Formation of Quaternary Salt • High reactivity of the alkylating agent.• Stoichiometry favors dialkylation (excess alkylating agent).• High concentration or prolonged reaction time.Adjust Stoichiometry: Use a slight excess of the imidazole (1.1-1.2 equiv.) relative to the alkylating agent.[2][4]• Slow Addition: Add the alkylating agent dropwise to the reaction mixture.• Dilute Reaction Mixture: Lowering the concentration can decrease the rate of the second alkylation.• Monitor Closely: Stop the reaction once the starting material is consumed, as determined by TLC or LC-MS.[2]

Data on Alkylation of a Structural Analog

While specific data for this compound is sparse, results from the closely related 4-methyl-1H-imidazole-5-carbaldehyde provide valuable insights into how the choice of alkylating agent affects the outcome.

Alkylating AgentBase/SolventYieldOutcomeReference
Methyl IodideNaH / THF60%Single Isomer Obtained[6]
2-Chlorobenzyl BromideNaH / THF~30%Isomeric Mixture[6][7]
3-Chlorobenzyl BromideNaH / THF~30%Isomeric Mixture[6][7]

Table 1: Influence of alkylating agent on the alkylation of 4-methyl-1H-imidazole-5-carbaldehyde.

Key Visualizations

G SM 4-Methyl-1H-imidazole- 2-carbaldehyde Anion Imidazolate Anion (Charge Delocalized) SM->Anion + Base - H⁺ Base Base (e.g., NaH) - H₂ P1 N1-Alkylated Product (1,5-Isomer) Anion->P1 + R-X (Attack at N1) P2 N3-Alkylated Product (1,4-Isomer) Anion->P2 + R-X (Attack at N3) RX Alkylating Agent (R-X) Mix Isomeric Mixture P1->Mix P2->Mix

Caption: Reaction pathway showing the formation of two possible regioisomers.

G start Alkylation Reaction Complete? isomeric Isomeric Mixture? start->isomeric Yes low_yield Low Yield? start->low_yield No sol_isomeric Optimize Conditions: 1. Change Base/Solvent 2. Lower Temperature 3. Use Bulkier R-X isomeric->sol_isomeric Yes dialkylation Dialkylation Observed? isomeric->dialkylation No low_yield->isomeric No sol_low_yield Troubleshoot Yield: 1. Use Stronger Base (NaH) 2. Ensure Anhydrous Conditions 3. Check Reagent Quality low_yield->sol_low_yield Yes sol_isomeric->start Re-run sol_low_yield->start Re-run success Successful Alkylation (Single Isomer, High Yield) dialkylation->success No sol_dialkylation Prevent Quaternary Salt: 1. Use 1.1 eq. Imidazole 2. Slow Addition of R-X 3. Monitor Reaction Closely dialkylation->sol_dialkylation Yes sol_dialkylation->start Re-run

Caption: Troubleshooting workflow for optimizing the alkylation reaction.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is suitable for achieving complete deprotonation and is often used with less reactive alkylating agents.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (or DMF) via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

    • Caution: NaH reacts violently with water. Hydrogen gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood under an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the isomers and other impurities.

Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol uses a milder base and is often effective with more reactive alkylating agents.

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (or DMF) to create a suspension (concentration typically 0.1-0.5 M). Add the alkylating agent (1.1-1.2 eq.).

  • Reaction: Stir the suspension vigorously at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Column Chromatography Purification of 4-Methyl-1H-Imidazole-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-methyl-1H-imidazole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound on silica gel?

A common starting point for the mobile phase is a mixture of a non-polar solvent like n-heptane or hexane and a polar solvent such as ethyl acetate. A ratio of 4:1 (n-heptane:ethyl acetate) has been reported for a similar compound, 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde.[1] For this compound, which is a polar compound, you may need to gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. For highly polar impurities, adding a small percentage of methanol to the ethyl acetate/hexane mixture might be necessary.

Q2: How can I visualize this compound on a TLC plate?

Due to its conjugated system, this compound should be visible under UV light (254 nm) as a dark spot on a fluorescent green background. For further confirmation or if the UV response is weak, various chemical stains can be used:

  • Potassium Permanganate (KMnO₄) stain: This is a good general stain for oxidizable functional groups like aldehydes. It will appear as a yellow or brown spot on a purple background.

  • p-Anisaldehyde stain: This stain is also suitable for aldehydes and will typically produce a colored spot upon heating.

  • 2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is specific for aldehydes and ketones, forming yellow to orange spots.[2]

  • Iodine: Placing the TLC plate in an iodine chamber will cause most organic compounds, including this one, to appear as brown spots.[2]

Q3: My product is showing significant peak tailing during column chromatography. What can I do to improve the peak shape?

Peak tailing for basic compounds like imidazoles on silica gel is a common issue. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Q4: I am experiencing low recovery of my product from the column. What are the possible reasons?

Low recovery can be attributed to several factors:

  • Irreversible adsorption: The polar nature of the imidazole ring and the aldehyde group can lead to strong, sometimes irreversible, binding to the silica gel. Adding a more polar solvent like methanol at the end of the elution can help wash out any strongly adsorbed compound.

  • Decomposition on silica gel: Aldehydes can be sensitive and may degrade on acidic silica gel. Performing a quick filtration through a small plug of silica with the chosen eluent before running a full column can help assess the stability of your compound. If decomposition is observed, switching to a neutral stationary phase like alumina or deactivating the silica gel with triethylamine is recommended.

  • Co-elution with highly polar impurities: If the product is not completely pure before loading, some of it might be lost with closely eluting polar impurities.

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane or add a small amount of methanol to your mobile phase.
The compound has irreversibly adsorbed to the silica gel.Try eluting with a highly polar solvent like 10% methanol in dichloromethane at the end of the purification. In future runs, consider using a less active stationary phase like neutral alumina.
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to neutral alumina.
Product co-elutes with impurities The solvent system does not provide enough separation.Optimize the solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures of different polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/acetone) to achieve better separation between your product and the impurities. An ideal Rf value for the product on TLC is around 0.25-0.35 for good separation on a column.
The column is overloaded.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Broad or streaking bands Poor column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The sample was not loaded properly.Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can also improve resolution.
Multiple spots on TLC after purification The fractions containing the pure product were not correctly identified and combined.Carefully analyze all the fractions by TLC before combining them. Use a co-spot (spotting the crude mixture and a fraction in the same lane) to accurately identify the product spot.
The compound is unstable and degrades during solvent evaporation.Evaporate the solvent at a lower temperature using a rotary evaporator. Avoid prolonged heating.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (60-120 mesh) to a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).

  • Stir the mixture to create a uniform slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully load the sample solution onto the top of the column.

  • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution:

  • Start the elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 50% ethyl acetate in hexane, then to 100% ethyl acetate).

  • Collect fractions in test tubes.

5. Monitoring the Separation:

  • Monitor the elution by spotting the collected fractions on TLC plates.

  • Visualize the spots under UV light and/or with a suitable stain.

6. Combining Fractions and Evaporation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Solvent Systems and Approximate Rf Values

Solvent System (v/v)Approximate Rf of this compoundPotential Impurities' Rf
30% Ethyl Acetate in Hexane0.2 - 0.3Less polar impurities will have higher Rf values.
50% Ethyl Acetate in Hexane0.4 - 0.5---
5% Methanol in Dichloromethane0.3 - 0.4More polar impurities will have lower Rf values.
100% Ethyl Acetate0.6 - 0.7---

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent isolate_product Isolate Pure Product evaporate_solvent->isolate_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_tailing start Peak Tailing Observed check_base Is the compound basic? start->check_base add_modifier Add Triethylamine (0.1-1%) or Ammonia to Eluent check_base->add_modifier Yes change_stationary Switch to Neutral Alumina check_base->change_stationary Yes, alternative check_overload Is the column overloaded? check_base->check_overload No solution Improved Peak Shape add_modifier->solution change_stationary->solution reduce_load Reduce Sample Load check_overload->reduce_load Yes improve_packing Improve Column Packing Technique check_overload->improve_packing No reduce_load->solution improve_packing->solution

Caption: Decision tree for troubleshooting peak tailing issues.

References

preventing degradation of 4-methyl-1H-imidazole-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-1H-imidazole-2-carbaldehyde

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its use.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: The compound has changed color (e.g., from off-white to yellow or brown).

  • Question: My stored this compound has developed a yellow or brown tint. What could be the cause, and how can I prevent this?

  • Answer: Discoloration is a common indicator of chemical degradation. The likely causes are oxidation and/or photodegradation. The imidazole ring and the aldehyde group are susceptible to oxidation, especially when exposed to air and light.[1][2] This can lead to the formation of colored impurities.

    Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored under the recommended conditions.

    • Purity Check: Analyze a small sample of the discolored material using techniques like HPLC or NMR to identify and quantify impurities.

    • Future Prevention:

      • Store the compound in a tightly sealed, amber glass vial to protect it from light.[1]

      • Before sealing, flush the vial with an inert gas (e.g., argon or nitrogen) to displace air.[3]

      • Store the vial at the recommended refrigerated temperature.[1]

Issue 2: I am observing unexpected peaks in my analytical analysis (HPLC, NMR).

  • Question: My recent analysis of this compound shows new, unidentified peaks. What are the potential degradation products?

  • Answer: The appearance of new peaks suggests the formation of degradation products. Based on the structure of this compound, these impurities could result from oxidation, hydrolysis, or photodegradation.

    Potential Degradation Products:

    • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 4-methyl-1H-imidazole-2-carboxylic acid. The imidazole ring itself can also undergo oxidation.[2]

    • Hydrolysis Product: Although less common for the aldehyde under neutral conditions, in the presence of moisture and acidic or basic catalysts, the imidazole ring could potentially undergo hydrolysis, leading to ring-opening.

    • Photodegradation Products: Exposure to UV light can lead to complex degradation pathways, including dimerization or rearrangement products.[2]

    Troubleshooting and Identification:

    • Use LC-MS to obtain the mass of the impurity peaks, which can help in proposing their structures.

    • Compare the retention times and spectra with known potential degradation products if standards are available.

    • Review the storage and handling procedures to identify any deviations that might have led to degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure stability, the compound should be stored in a tightly closed container, protected from light, in a dry and well-ventilated place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures.[1][3]

  • Q2: Is this compound sensitive to air or moisture?

    • A2: Yes, this compound is sensitive to both air and moisture.[1][3] Exposure to air can lead to oxidation, while moisture can potentially cause hydrolysis. It is crucial to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, and to minimize its exposure to the atmosphere.

  • Q3: What materials are incompatible with this compound?

    • A3: Strong acids and strong oxidizing agents are incompatible with this compound.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Stability and Degradation

  • Q4: What are the primary degradation pathways for this compound?

    • A4: The main degradation pathways are oxidation of the aldehyde and imidazole ring, photodegradation upon exposure to light, and to a lesser extent, hydrolysis.[2]

  • Q5: How can I monitor the stability of my stored compound?

    • A5: Regular purity checks using a validated stability-indicating analytical method, such as HPLC with a UV detector, are recommended. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. A change in physical appearance, such as color, can also be an early indicator.

Data Presentation

Table 1: Recommended Storage Conditions and Stability-Indicating Parameters

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)To slow down the rate of potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation by displacing air.[3]
Light Exposure Protect from light (Amber Vial)To prevent photodegradation.[1]
Container Tightly sealed containerTo prevent exposure to moisture and air.
Purity Assessment HPLC, NMRTo detect and quantify impurities and degradation products.
Physical Appearance Visual Inspection (Color, Form)A simple, initial check for signs of degradation.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is a general guideline for assessing the stability of the compound under accelerated conditions.

  • Sample Preparation:

    • Place a accurately weighed amount of this compound into three separate amber glass vials.

    • Flush each vial with nitrogen gas before sealing tightly with a suitable cap.

  • Initial Analysis (T=0):

    • Analyze a sample from one vial immediately to establish the initial purity and physical characteristics.

    • Analytical Methods:

      • HPLC-UV: Use a validated method to determine the purity and detect any degradation products.

      • Visual Inspection: Record the color and physical state of the compound.

      • Moisture Content: Determine the initial water content by Karl Fischer titration.

  • Storage Conditions:

    • Place the remaining two vials in a stability chamber set to accelerated conditions, for example, 40 °C ± 2 °C and 75% RH ± 5% RH.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove one vial from the stability chamber.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same set of analyses as in the initial analysis (HPLC-UV, visual inspection, moisture content).

  • Data Analysis:

    • Compare the results from each time point to the initial data.

    • Calculate the rate of degradation and identify any trends in impurity formation.

    • A significant change in purity or physical appearance indicates instability under the tested conditions.

Visualizations

degradation_pathways Potential Degradation Pathways A This compound B Oxidation A->B O2 (Air) C Photodegradation A->C UV Light D Hydrolysis A->D H2O E 4-Methyl-1H-imidazole-2-carboxylic acid B->E F Other Oxidized Products (Ring Oxidation) B->F G Dimers, Isomers, or Rearrangement Products C->G H Ring-Opened Products D->H

Caption: Potential degradation pathways for this compound.

experimental_workflow Accelerated Stability Study Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Storage A Weigh Compound into Amber Vials B Flush with Inert Gas and Seal A->B C Initial Analysis (T=0) - HPLC - Visual - Moisture B->C D Store at Accelerated Conditions (e.g., 40°C/75%RH) C->D E Time-Point Analysis (e.g., 1, 3, 6 months) E->E Repeat at each time point F Data Comparison and Stability Assessment E->F D->E

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Scaling Up Reactions with 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential strategies, troubleshooting advice, and safety protocols for scaling up chemical reactions involving 4-methyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound suitable for scale-up?

A1: The most prevalent method for the formylation of electron-rich imidazoles is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically uses a phosphonium-based Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[1][2] While effective, this method involves hazardous reagents and can be exothermic, requiring careful management during scale-up. Alternative routes may exist, but the Vilsmeier-Haack reaction is well-documented for this class of transformation.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack formylation?

A2: The primary safety concerns are:

  • Use of Hazardous Reagents : Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated area, under anhydrous conditions, with appropriate personal protective equipment (PPE).[4]

  • Exothermic Reaction : The formation of the Vilsmeier reagent and its subsequent reaction with the imidazole substrate can be highly exothermic.[5] Poor heat management at scale can lead to a thermal runaway, where the reaction accelerates uncontrollably, causing a rapid increase in temperature and pressure.[5]

Q3: Should I use a traditional batch reactor or a continuous flow setup for scale-up?

A3: Both batch and continuous flow processes have distinct advantages. Continuous flow chemistry is increasingly preferred for hazardous or highly exothermic reactions.[6][7] The small internal volume of flow reactors provides a significantly higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control, which mitigates the risk of thermal runaway.[7] Flow chemistry also allows for safer handling of hazardous reagents and can lead to more consistent product quality.[6][8] However, batch reactors are versatile and may be more suitable for initial scale-up trials or if the reaction involves solids that could block a flow reactor.[9]

Process Strategy: Batch vs. Continuous Flow

Choosing the right scale-up strategy is critical for safety, efficiency, and product quality. Below is a comparison of key parameters for batch and continuous flow processing for the synthesis of this compound.

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Poor (Low Surface-Area-to-Volume Ratio)[5][7]Excellent (High Surface-Area-to-Volume Ratio)[7][8]
Safety Higher risk with exotherms and hazardous reagents due to large volumes.[6]Inherently safer due to small reaction volumes and superior temperature control.[6][8]
Scalability Complex; re-optimization is often required at each scale due to changes in heat and mass transfer.[6]Simpler; scaling is achieved by running the reactor for longer periods or "numbering-up" (parallel reactors).[6]
Reaction Control Less precise; potential for temperature and concentration gradients within the vessel.High precision over temperature, pressure, and residence time, leading to better reproducibility.[6][10]
Capital Cost Lower initial cost for standard equipment.Higher initial investment in specialized pumps and reactors.
Suitability Versatile for various reaction types, including those with solids.[9]Ideal for highly exothermic, fast, or hazardous reactions; less suitable for reactions that produce solids.[9]

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of the formylation of 4-methyl-1H-imidazole.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the reagent.1. Ensure all glassware is rigorously dried. Use anhydrous grade DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent in situ just before use.
2. Insufficient Reaction Temperature/Time: The reaction may be too slow at the current temperature.2. Gradually increase the reaction temperature while carefully monitoring for exotherms. Increase the reaction time or, in a flow system, decrease the flow rate to increase residence time.
3. Product Decomposition During Work-up: The aldehyde product may be unstable under the quench or extraction conditions.3. Perform the aqueous quench at low temperatures (0-5 °C). Use a buffered solution (e.g., sodium bicarbonate) to neutralize acid carefully. Minimize the time the product is in aqueous or acidic conditions.
Formation of Dark, Tarry Residue 1. Reaction Overheating: Localized hotspots are causing polymerization or decomposition of the starting material or product.1. Improve mixing efficiency. For batch processes, ensure the agitator is correctly sized and positioned. Control the addition rate of reagents to manage the exotherm. In all cases, ensure adequate cooling capacity.
2. Impurities in Starting Materials: Contaminants in the 4-methyl-1H-imidazole or solvents can lead to side reactions.2. Use high-purity starting materials. Purify the starting imidazole if necessary.
Multiple Products Observed (Byproducts) 1. Over-reaction: The reaction conditions are too harsh, potentially leading to di-formylation or other side reactions.1. Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess. Reduce the reaction temperature or time.
2. Impurity-Driven Side Reactions: Reactive impurities in the starting material are participating in the reaction.2. Analyze the starting material for impurities and purify if necessary.
Difficult Product Isolation / Purification 1. Poor Crystallization: The product may be an oil or have high solubility in the work-up solvents.1. Perform a solvent screen to find a suitable anti-solvent for crystallization. Consider purification by column chromatography if crystallization is not feasible at scale.
2. Product is Water-Soluble: The imidazole aldehyde may have some solubility in the aqueous phase, leading to loss during extraction.2. Saturate the aqueous phase with NaCl (brine) to reduce the solubility of the organic product. Increase the number of extractions with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Process and Thermal Hazard Analysis (Mandatory First Step)

Objective: To determine the thermal stability of the starting material, product, and the heat of reaction before attempting any scale-up.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of this compound into a hermetically sealed DSC pan.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) from ambient temperature to >300 °C under an inert atmosphere (N₂).

    • Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition. A significant exotherm indicates thermal instability.

  • Reaction Calorimetry (RC1) or Isothermal Heat Flow Calorimetry:

    • Simulate the planned Vilsmeier-Haack reaction on a small scale (100-500 mL) in a reaction calorimeter.

    • Charge 4-methyl-1H-imidazole and the solvent (e.g., anhydrous DCM or DMF).

    • Add the Vilsmeier reagent (or POCl₃ to DMF) at a controlled rate, mimicking the planned large-scale addition profile.

    • Monitor the heat flow throughout the addition and the subsequent reaction period.

    • This data will provide the total heat of reaction (ΔH), the maximum heat flow, and the adiabatic temperature rise (ΔT_ad), which is critical for assessing thermal runaway risk.[5]

Protocol 2: Example Scale-Up of Vilsmeier-Haack Formylation (Batch Process)

Objective: To synthesize this compound on a multi-gram scale with appropriate safety controls.

Methodology:

  • Vessel Preparation: Ensure a jacketed glass reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, and a dropping funnel.

  • Reagent Preparation (Vilsmeier Reagent): In a separate dry, inerted flask, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0-5 °C with stirring. Allow the reagent to form for 30 minutes.

  • Reaction:

    • Charge the main reactor with 4-methyl-1H-imidazole (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0-5 °C.

    • Add the prepared Vilsmeier reagent dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition rate should be dictated by the cooling capacity of the reactor to prevent heat accumulation.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding it to a stirred vessel containing crushed ice and a saturated solution of sodium bicarbonate. This step is highly exothermic and requires efficient cooling and stirring.

    • Separate the organic layer. Extract the aqueous layer multiple times with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system or by column chromatography.

Visualizations

Scale-Up_Workflow General Workflow for Reaction Scale-Up A Lab-Scale Route (1-10g) B Process Hazard Analysis - DSC/TGA of materials - Reaction Calorimetry A->B Initial Assessment H Safe? B->H C Define Critical Process Parameters (CPPs) - Temp, Conc., Addition Rate D Kilo-Lab / Pilot Scale Batch (0.1-10kg) C->D Implement Controls E Identify Scale-Dependent Issues - Mixing, Heat Transfer - Impurity Profile D->E Analyze Results F Process Optimization - Refine CPPs - Consider Flow Chemistry E->F G Production Scale (>10kg) F->G Implement Optimized Process H->A No, Re-evaluate Route H->C Yes Troubleshooting_Decision_Tree Troubleshooting Low Yield in Formylation Reaction Start Problem: Low Yield Q1 Is Starting Material (SM) Consumed? Start->Q1 A1_No Incomplete Conversion Q1->A1_No No A1_Yes SM Consumed Q1->A1_Yes Yes Sol1 Increase Temp/Time Check Reagent Activity A1_No->Sol1 Q2 Is Tar/Polymer Present? A1_Yes->Q2 A2_Yes Product/SM Decomposition Q2->A2_Yes Yes A2_No No Significant Decomposition Q2->A2_No No Sol2 Lower Temperature Improve Mixing Control Addition Rate A2_Yes->Sol2 Sol3 Investigate Work-up Loss: - Check pH of Quench - Optimize Extraction A2_No->Sol3 Vilsmeier_Haack_Pathway Vilsmeier-Haack Reaction Pathway cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Imidazole 4-Methyl-1H-imidazole Imidazole->Intermediate Electrophilic Attack Product 4-Methyl-1H-imidazole- 2-carbaldehyde Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

References

Validation & Comparative

A Comparative Guide to 4-methyl-1H-imidazole-2-carbaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two constitutional isomers: 4-methyl-1H-imidazole-2-carbaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document details their physicochemical properties, synthesis, reactivity, and known biological activities, supported by experimental data and protocols.

Physicochemical and Spectroscopic Properties

This compound and 1-methyl-1H-imidazole-2-carbaldehyde share the same molecular formula and weight but differ in the placement of the methyl group on the imidazole ring. This structural difference leads to distinct physical and spectroscopic characteristics. The N-H proton in the 4-methyl isomer allows for hydrogen bonding, which is absent in the 1-methyl isomer where the methyl group is on the nitrogen. This typically results in a higher melting point for the 4-methyl isomer.

PropertyThis compound1-methyl-1H-imidazole-2-carbaldehyde
CAS Number 113825-16-4[1]13750-81-7[2]
Molecular Formula C₅H₆N₂O[1]C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [1]110.11 g/mol [2]
Appearance Solid[1]Solid[2]
Melting Point 140-145 °C[1]36-39 °C[2]
Boiling Point Not available70-74 °C at 1 mmHg[2]
¹H NMR (DMSO-d₆) δ 9.62 (s, 1H, CHO), 7.80 (s, 1H, imidazole-H), 3.92 (s, 3H, N-CH₃) (for 4-bromo derivative)Not available
¹³C NMR Not availableNot available

Synthesis and Reaction Pathways

The synthesis of these isomers typically involves the formylation of a pre-methylated imidazole precursor or the methylation of a formylated imidazole. The choice of synthetic route dictates which isomer is produced.

A plausible synthetic approach for 1-methyl-1H-imidazole-2-carbaldehyde involves the direct methylation of imidazole-2-carbaldehyde. For this compound, a route starting from 4-methylimidazole would be necessary, followed by formylation at the 2-position.

Synthetic Pathways cluster_1 Synthesis of 1-methyl-1H-imidazole-2-carbaldehyde cluster_2 Synthesis of this compound Imidazole-2-carbaldehyde Imidazole-2-carbaldehyde 1-methyl-1H-imidazole-2-carbaldehyde 1-methyl-1H-imidazole-2-carbaldehyde Imidazole-2-carbaldehyde->1-methyl-1H-imidazole-2-carbaldehyde Methylating agent (e.g., CH₃I) 4-Methylimidazole 4-Methylimidazole This compound This compound 4-Methylimidazole->this compound Formylating agent (e.g., Vilsmeier-Haack)

Comparative synthetic routes for the two isomers.

Reactivity and Electronic Effects

The position of the electron-donating methyl group influences the electronic properties and reactivity of the aldehyde. In 1-methyl-1H-imidazole-2-carbaldehyde, the methyl group on the nitrogen atom can increase the electron density of the ring through an inductive effect, potentially making the aldehyde group less electrophilic compared to the 4-methyl isomer. In this compound, the methyl group is directly attached to the ring and can exert both inductive and hyperconjugative effects.

Electronic Effects cluster_1 1-methyl-1H-imidazole-2-carbaldehyde cluster_2 This compound node_a N-Methyl group (Inductive effect) node_b Aldehyde group (Electrophilicity) node_a->node_b Electron donation to ring node_c C-Methyl group (Inductive & Hyperconjugation) node_d Aldehyde group (Electrophilicity) node_c->node_d Electron donation to ring

Electronic influence of the methyl group on the aldehyde.

Biological Activity

Imidazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity is highly dependent on the substitution pattern of the imidazole ring.

Biological ActivityGeneral Findings for Imidazole Derivatives
Antimicrobial Nitroimidazole derivatives are effective against a range of bacteria and protozoa.[3] The mechanism often involves the reduction of the nitro group to form radical anions that damage cellular components.
Anticancer Imidazole-based compounds have been investigated as anticancer agents.[4] Some metal complexes with imidazole ligands show cytotoxicity, and methylation of the imidazole ring can influence this activity.[4]
Cytotoxicity Some imidazole derivatives have been shown to induce cellular toxicity by promoting the production of reactive oxygen species (ROS) and impairing mitochondrial function.[5]

Experimental Protocols

Synthesis of 1-methyl-1H-imidazole-2-carbaldehyde (Representative Protocol)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

  • Materials: Imidazole-2-carboxaldehyde, methyl iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of imidazole-2-carboxaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Representative Protocol)

This protocol is based on formylation reactions of imidazoles, such as the Vilsmeier-Haack reaction.

  • Materials: 4-methylimidazole, phosphoryl chloride (POCl₃), and dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled to 0 °C, slowly add phosphoryl chloride (1.1 equivalents) to DMF (3 equivalents) with stirring.

    • After the formation of the Vilsmeier reagent, add 4-methylimidazole (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for several hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 7-8.

    • Extract the product with an organic solvent.

    • Dry the combined organic extracts, concentrate, and purify the product by chromatography or recrystallization.

Conclusion

The seemingly minor difference in the position of the methyl group between this compound and 1-methyl-1H-imidazole-2-carbaldehyde leads to significant variations in their physicochemical properties, reactivity, and synthetic accessibility. The presence of an N-H group in the 4-methyl isomer allows for hydrogen bonding, resulting in a much higher melting point. The electronic effects of the methyl group in different positions also suggest a difference in the electrophilicity of the aldehyde, which would influence their reactivity in nucleophilic addition reactions. These differences are critical for researchers designing synthetic pathways or developing new therapeutics, as they can impact reaction outcomes, biological activity, and pharmacokinetic properties. Further direct comparative studies are warranted to fully elucidate their respective potentials in drug discovery and materials science.

References

A Head-to-Head Battle of the Heterocycles: 4-Methyl-1H-imidazole-2-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, heterocyclic aldehydes are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them prized starting materials for constructing complex molecular architectures. Among these, 4-methyl-1H-imidazole-2-carbaldehyde is a molecule of growing interest, offering a distinct reactivity profile owing to its electron-rich, diazolic ring system. This guide provides a comparative analysis of this compound against other commonly employed heterocyclic aldehydes—furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-2-carbaldehyde—with a focus on their performance in key synthetic reactions, supported by experimental data.

At a Glance: Physicochemical Properties

Before delving into reactivity, a comparison of the fundamental physicochemical properties of these aldehydes provides a basis for understanding their behavior. The presence of different heteroatoms and ring systems imparts distinct characteristics to each molecule.

PropertyThis compoundFuran-2-carbaldehydeThiophene-2-carbaldehydePyridine-2-carbaldehyde
Structure this compoundFuran-2-carbaldehydeThiophene-2-carbaldehydePyridine-2-carbaldehyde
CAS Number 113825-16-498-01-198-03-31121-60-4
Molecular Formula C₅H₆N₂OC₅H₄O₂C₅H₄OSC₆H₅NO
Molar Mass ( g/mol ) 110.1296.08112.15107.11
Appearance SolidColorless to yellow liquidColorless liquidColorless oily liquid
Boiling Point (°C) Decomposes161.7198181
Melting Point (°C) 158-162-38.7-148-151

Performance in Key Synthetic Transformations

The true measure of a synthetic building block lies in its reactivity and efficiency in forming new chemical bonds. We will compare the performance of our selected aldehydes in two of the most fundamental and widely used reactions in organic synthesis: the Knoevenagel condensation and the Biginelli multicomponent reaction.

The Knoevenagel Condensation: A Test of Carbonyl Reactivity

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene compound. The reactivity of the aldehyde is paramount to the success and efficiency of this transformation.

The following data, collated from various sources, compares the yields of Knoevenagel condensation products for the different heterocyclic aldehydes with malononitrile or ethyl cyanoacetate under various catalytic conditions.

AldehydeActive Methylene CompoundCatalyst / ConditionsReaction TimeYield (%)
This compound MalononitrileImidazole / CH₂Cl₂, reflux2 h92
Furan-2-carbaldehyde MalononitrileDBU/H₂O / RT5 min98
Thiophene-2-carbaldehyde Malononitrile[BCMAB][2Cl] / 60°C60 min95
Pyridine-3-carbaldehyde MalononitrileDBU/H₂O / RT5 min96
Pyridine-4-carbaldehyde MalononitrileH₂O:EtOH (50:50) / RT30 min95
Furan-2-carbaldehyde Ethyl CyanoacetatePiperidine / EtOH, reflux-88-92
Thiophene-2-carbaldehyde Ethyl Cyanoacetateα-Ca₃(PO₄)₂ / RT30-60 minHigh Yield
Pyridine-3-carbaldehyde Ethyl CyanoacetateDBU/H₂O / RT10 min95

Analysis: Furan-2-carbaldehyde and pyridine-carbaldehydes generally exhibit excellent reactivity in the Knoevenagel condensation, often providing high yields in very short reaction times under mild, green conditions. Thiophene-2-carbaldehyde also performs well. This compound demonstrates good reactivity, affording a high yield, albeit under reflux conditions, suggesting a slightly lower intrinsic reactivity of its carbonyl group compared to the other heterocycles under these specific conditions. The electron-donating nature of the imidazole ring may slightly deactivate the aldehyde group towards nucleophilic attack compared to the more electron-withdrawing furan and thiophene rings.

The Biginelli Reaction: A Multicomponent Challenge

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance. This reaction is an excellent benchmark for comparing aldehyde performance in a more complex, cascade reaction environment.

Aldehydeβ-Dicarbonyl(Thio)ureaCatalyst / ConditionsReaction TimeYield (%)
Furan-2-carbaldehyde Ethyl AcetoacetateUreaFeCl₃ / 6 h reflux6 h92
Thiophene-2-carbaldehyde Ethyl AcetoacetateUreaSulfamic Acid / MW, 300W3.5 min90
Pyridine-2-carbaldehyde Ethyl AcetoacetateUreaSulfamic Acid / MW, 300W4 min88
Pyridine-4-carbaldehyde Ethyl AcetoacetateUreaNiCl₂ / 90 min reflux1.5 h94

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

Protocol 1: Knoevenagel Condensation using Piperidine Catalyst [3]

  • Setup : To a round-bottom flask equipped with a reflux condenser, add the heterocyclic aldehyde (1.0 equiv.), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.), and ethanol as the solvent.

  • Catalyst Addition : Add a catalytic amount of piperidine (10 mol%) to the mixture.

  • Reaction : Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect the product by vacuum filtration.

  • Purification : Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Biginelli Reaction [1]

  • Reactant Mixture : In a 100 mL beaker suitable for microwave synthesis, place the heterocyclic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %).

  • Microwave Irradiation : Cover the beaker with a watch glass and irradiate the mixture in a microwave oven at 300 watts. The reaction is typically complete within 2-5 minutes. Monitor the reaction by TLC. Apply irradiation in short pulses (e.g., 20 seconds) with intermittent cooling to prevent overheating.

  • Work-up : After completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Purification : Filter the solid, wash it thoroughly with water to remove unreacted urea/thiourea and the catalyst, and then recrystallize from ethanol to afford the pure dihydropyrimidinone product.

Visualizing Synthetic Strategy and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and reaction mechanisms, aiding in the conceptual understanding of the synthetic processes.

G cluster_workflow Comparative Reaction Workflow start Select Aldehydes (Imidazole, Furan, Thiophene, Pyridine) react Perform Reaction (e.g., Knoevenagel) start->react Same Conditions analyze Analyze Products (TLC, NMR, MS) react->analyze Isolate Product compare Compare Data (Yield, Time, Purity) analyze->compare end Conclusion compare->end

Caption: General workflow for comparing heterocyclic aldehydes.

G cluster_mechanism Biginelli Reaction Mechanism Aldehyde Aldehyde (R-CHO) Imine Acyliminium Ion Intermediate Aldehyde->Imine Urea Urea Urea->Imine Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate [H+] Adduct Open-Chain Adduct Imine->Adduct Enolate->Adduct DHPM Dihydropyrimidinone (Final Product) Adduct->DHPM Cyclization & Dehydration

Caption: Key intermediates in the Biginelli reaction pathway.

Conclusion

This comparative guide highlights the synthetic utility of this compound in relation to other prominent heterocyclic aldehydes. While furan, thiophene, and pyridine aldehydes often demonstrate high reactivity under a variety of conditions, this compound proves to be a competent and valuable substrate, particularly in the Knoevenagel condensation. Its unique imidazole core offers opportunities for synthesizing novel compounds with potentially interesting biological activities and material properties. The choice of aldehyde will ultimately depend on the specific synthetic target, desired reaction kinetics, and the electronic properties required in the final product. Further research into optimizing reaction conditions for imidazole-based aldehydes, especially in multicomponent reactions like the Biginelli synthesis, will undoubtedly expand their role in the synthetic chemist's toolbox.

References

Comparative Efficacy of 4-Methyl-1H-imidazole-2-carbaldehyde Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 4-methyl-1H-imidazole-2-carbaldehyde derivatives compared to other imidazole-based compounds. This report synthesizes available data on their anticancer, antimicrobial, and anti-inflammatory properties, providing experimental context and potential mechanisms of action.

Derivatives of this compound are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to the versatile biological activities of the imidazole scaffold.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in many biologically important molecules, including the amino acid histidine.[1] Its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of the biological validation of derivatives synthesized from this compound and other related imidazole compounds, supported by experimental data and detailed protocols.

Anticancer Activity

Imidazole derivatives have shown significant potential as anticancer agents, with various mechanisms of action.[2] Schiff base derivatives, in particular, are a prominent class of compounds synthesized from the condensation of an aldehyde or ketone with a primary amine, and those incorporating an imidazole moiety have been a focus of anticancer research.[3]

Comparative Anticancer Potency of Imidazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazole derivatives against different cancer cell lines. While specific data for derivatives of this compound is limited in the reviewed literature, the data for other substituted imidazoles provide a benchmark for comparison.

Imidazole DerivativeCancer Cell LineIC50 (µM)Reference
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast)< 5[4]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHCT-116 (Colon)< 5[4]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2 (Liver)< 5[4]
2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazoleHT-29 (Colon)Not specified, but active[2]
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazoleMCF-7 (Breast)Not specified, but active[2]
Imidazole-1,2,3-triazole hybrid 4k Caco-2 (Colon)4.67 ± 0.11[5]
Imidazole-1,2,3-triazole hybrid 6e Caco-2 (Colon)5.22 ± 0.20[5]
Doxorubicin (Standard)Caco-2 (Colon)5.17 ± 0.25[5]

Antimicrobial Activity

The imidazole nucleus is a cornerstone of many antifungal drugs and has also demonstrated broad-spectrum antibacterial activity.[6][7] The mechanism of action often involves the disruption of microbial cell membranes or interference with essential biosynthetic pathways.[8] Schiff bases derived from imidazole aldehydes are a promising class of antimicrobial agents.

Comparative Antimicrobial Potency of Imidazole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values of various imidazole-based Schiff bases and other derivatives against bacterial and fungal strains.

Imidazole Derivative/ComplexMicroorganismMIC (µg/mL)Reference
Schiff base from 5-aminopyrazole (Compound 1-3)Staphylococcus epidermidis7.81[9]
Ciprofloxacin (Standard)Staphylococcus epidermidis15.62[9]
Schiff base from 5-aminopyrazole (Compound 4)Enterococcus faecalis7.81[9]
Ciprofloxacin (Standard)Enterococcus faecalis7.81[9]
Schiff base PC1Escherichia coli62.5[10][11]
Schiff base PC1Staphylococcus aureus62.5[10][11]
Schiff base PC2Candida albicans62.5[10][11]
Sulfonamide imidazole hybrid 4h Methicillin-resistant Staphylococcus aureus (MRSA)1[12]

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[13][14] The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[12][15][16][17]

Comparative Anti-inflammatory Efficacy of Imidazole Derivatives

The following table summarizes the anti-inflammatory activity of various imidazole derivatives.

Imidazole DerivativeAssayActivityReference
N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivative 6i Carrageenan-induced paw edema46% inhibition[18]
N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivative 6d Carrageenan-induced paw edema44% inhibition[18]
2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole 2a Carrageenan-induced paw edema100% inhibition (at 100 mg/kg)[3]
2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole 2b Carrageenan-induced paw edema100% inhibition (at 100 mg/kg)[3]
Diclofenac salt (Standard)Carrageenan-induced paw edema100% inhibition (at 50 mg/kg)[3]
Arylidene-5(4H)-imidazolone 4k in vitro COX-2 inhibitionIC50 = 0.07 µM[19]
Celecoxib (Standard)in vitro COX-2 inhibitionIC50 = 0.08 µM[19]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative AA6 in vitro p38 MAP kinase inhibitionIC50 = 403.57 ± 6.35 nM[7]
SB203580 (Standard)in vitro p38 MAP kinase inhibitionIC50 = 222.44 ± 5.98 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are outlines of the key experimental protocols cited in this guide.

Synthesis of Imidazole-2-carboxaldehyde Schiff's Base Derivatives

A general procedure involves the condensation reaction between an imidazole-2-carboxaldehyde and a primary amine.[13]

  • Reaction Setup: Dissolve imidazole-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.

  • Catalysis: A catalytic amount of an acid (e.g., glacial acetic acid) or base may be added to facilitate the reaction.

  • Reaction Conditions: The mixture is typically refluxed for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product can be further purified by recrystallization from a suitable solvent.[13]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][20][21][22][23]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][15][16][17]

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_MTT_Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Imidazole Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

MTT Assay Workflow for Anticancer Screening.

Experimental_Workflow_Antimicrobial_Screening A Prepare Microbial Inoculum C Inoculate Microplates A->C B Serial Dilution of Imidazole Derivatives B->C D Incubate for 18-24h C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antimicrobial Screening Workflow.

Signaling_Pathway_Anti_Inflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage / Inflammatory Cell cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p50/p65) Nucleus Gene Transcription NFkB->Nucleus translocates to NFkB->Nucleus NFkB_IkB->NFkB releases Imidazole Imidazole Derivative Imidazole->IKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & COX-2 Nucleus->Cytokines induces

Potential Anti-inflammatory Signaling Pathway.

References

Comparative Docking Analysis of 4-methyl-1H-imidazole-2-carbaldehyde Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of Schiff base analogs derived from imidazole-2-carbaldehyde, which are structurally related to 4-methyl-1H-imidazole-2-carbaldehyde. The data presented here is synthesized from various studies to offer insights into the potential of these compounds as kinase inhibitors, a critical class of targets in cancer therapy. Due to the absence of a direct comparative study on a homologous series of this compound analogs, this guide utilizes data from closely related imidazole-based Schiff bases to provide a representative comparison. The primary focus of this analysis is on their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from molecular docking studies of representative imidazole-based Schiff base analogs against the EGFR kinase domain. The binding energy is a key indicator of the binding affinity of the ligand to the protein, with more negative values suggesting a stronger interaction.

Compound IDAnalog Structure (Schiff Base of Imidazole-2-carbaldehyde and Amine)Target ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
Analog 1 4-chloro-2-benzothiazolamineEGFR Kinase Domain-7.32LYS721, CYS773, MET769, LEU694, PRO770, PHE771, LEU768, ALA719, ILE720, LEU764, LEU753, ILE765, MET742, THR830, THR766, LYS704[1]
Analog 2 2-amino-3-carboxyethyl-4,5-dimethylthiopheneHeLa and MCF-7 cancer cell lines (in vitro)Not explicitly provided, but showed anticancer activityNot explicitly provided[2]
Analog 3 Benzimidazole derivative with thiosemicarbazide chainEGFR Tyrosine KinaseNot explicitly provided, but showed inhibitory potencyLYS721, THR830[3]
Analog 4 Imidazo-thiadiazole based chalconeTriple mutant T790M/C797S EGFRNot explicitly provided, but showed Pi-sulfur bond with MET790 and hydrogen bond with CYS797MET790, CYS797[4]

Disclaimer: The data in this table is compiled from different studies on structurally related imidazole derivatives. Direct comparison of absolute binding energies should be made with caution due to potential variations in docking protocols and software used in the original studies.

Experimental Protocols: Molecular Docking

The following protocol outlines a general methodology for molecular docking studies of imidazole analogs, based on commonly used practices with AutoDock.[5][6]

1. Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1IEP) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom-type definitions.

  • Ligand Preparation:

    • The 2D structures of the this compound analogs are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • The energy of the 3D structures is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger partial charges are calculated for the ligand atoms.

    • The prepared ligand structures are saved in the PDBQT file format.

2. Grid Generation

  • A grid box is defined to encompass the active site of the receptor. The dimensions and center of the grid box are set to cover all the amino acid residues known to be involved in the binding of inhibitors.

  • AutoGrid is used to pre-calculate grid maps for each atom type in the ligand, representing the interaction energy at each grid point.

3. Molecular Docking

  • AutoDock Vina or a similar docking program is used to perform the docking calculations.

  • The Lamarckian Genetic Algorithm is a commonly employed search algorithm to explore the conformational space of the ligand within the defined grid box.

  • A set number of docking runs (e.g., 50) are typically performed for each ligand to ensure a thorough search of the binding landscape.

4. Analysis of Results

  • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand conformations.

  • The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.

  • The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

Mandatory Visualization

experimental_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 2D Structure Drawing L2 3D Conversion & Energy Minimization L1->L2 L3 Charge Assignment (Gasteiger) L2->L3 L4 Save as PDBQT L3->L4 D1 Grid Box Generation L4->D1 R1 Download PDB Structure R2 Remove Water & Ligands R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R4 Save as PDBQT R3->R4 R4->D1 D2 Docking Simulation (AutoDock) D1->D2 D3 Clustering of Results D2->D3 A1 Lowest Binding Energy Pose D3->A1 A2 Interaction Analysis A1->A2 A3 Visualization A2->A3 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Imidazole Analog (Inhibitor) Inhibitor->EGFR

References

The Evolving Landscape of Imidazole-Based Therapeutics: A Comparative Guide to 4-Methyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, derivatives of 4-methyl-1H-imidazole-2-carbaldehyde are emerging as a versatile class of molecules with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate the rational design and development of novel therapeutic agents based on this promising heterocyclic core.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on the imidazole ring and modifications of the carbaldehyde group. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Antimicrobial Activity

Derivatives of this compound, particularly thiosemicarbazone and Schiff base analogs, have demonstrated significant antimicrobial potential. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-Group (Substitution on Carbaldehyde)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
1a Thiosemicarbazone1632641288[1]
1b 4-Phenylthiosemicarbazone81632644[1]
1c 4-Chlorophenylthiosemicarbazone4816322[1]
2a Schiff base (aniline)3264128>25616[2]
2b Schiff base (4-chloroaniline)1632641288[2]
Ciprofloxacin -10.50.251-[1]
Fluconazole -----0.5[1]

SAR Insights: The data suggests that converting the carbaldehyde to a thiosemicarbazone (compounds 1a-1c ) enhances antimicrobial activity. Furthermore, the introduction of a substituted phenyl ring on the thiosemicarbazone moiety, particularly with an electron-withdrawing group like chlorine (1c ), leads to a significant increase in potency against both bacteria and fungi. A similar trend is observed for Schiff base derivatives (2a-2b ).

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been prominently studied through their inhibition of cyclooxygenase (COX) enzymes and p38 MAP kinase.

Table 2: Anti-inflammatory Activity (IC₅₀ in µM) of Imidazole Derivatives

Compound IDCore Structure ModificationTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
3a 2-Aryl-4-phenylimidazoleCOX-115.2-[3]
3b 2-Aryl-4-phenylimidazoleCOX-20.15101[3]
4a 1,4,5-Trisubstituted imidazolep38α MAP Kinase0.05-[4]
4b 1,2,4,5-Tetrasubstituted imidazolep38α MAP Kinase0.008-[4]
Celecoxib -COX-20.04>100[3]
SB203580 -p38α MAP Kinase0.02-[4]

SAR Insights: For COX inhibition, selectivity for COX-2 is a key objective to minimize gastrointestinal side effects. The diarylimidazole scaffold in compound 3b demonstrates high potency and selectivity for COX-2. In the context of p38 MAP kinase inhibition, increasing the substitution on the imidazole ring, as seen in compound 4b , can lead to a significant enhancement in inhibitory activity.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives against various cancer cell lines.

Table 3: Anticancer Activity (IC₅₀ in µM) of Imidazole Derivatives

Compound IDR-Group (Substitution)HeLa (Cervical Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
5a Schiff base of imidazole-2-carbaldehyde12.518.225.1[5]
5b Metal complex of Schiff base (5a)2.84.16.3[5]
6a 2,4,5-Triphenyl-1H-imidazole8.711.415.6[6]
Doxorubicin -0.91.21.5[5]

SAR Insights: The transformation of the carbaldehyde group into Schiff bases and their subsequent metal complexes (5a and 5b ) can significantly enhance anticancer activity. This suggests that the coordination of a metal ion can play a crucial role in the mechanism of action.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of research findings. Below are summarized protocols for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is prepared in Tris-HCl buffer. Arachidonic acid is used as the substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E₂ (PGE₂): The reaction is stopped, and the amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

p38α MAP Kinase Inhibition Assay
  • Kinase Reaction: The assay is performed in a kinase buffer containing recombinant active p38α MAP kinase, a specific substrate (e.g., ATF2), and ATP.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or through a luminescence-based assay that measures the amount of ATP remaining.

  • IC₅₀ Determination: The IC₅₀ value is determined by analyzing the dose-response curve of kinase inhibition.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the molecular pathways targeted by these derivatives and the workflows for their evaluation is crucial for rational drug design.

p38_MAPK_Pathway cluster_inhibition Inhibition by Imidazole Derivatives Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Transcription Factors (ATF2, MEF2C) Transcription Factors (ATF2, MEF2C) p38 MAPK->Transcription Factors (ATF2, MEF2C) activates Inflammatory Response Inflammatory Response Transcription Factors (ATF2, MEF2C)->Inflammatory Response leads to Imidazole Derivative Imidazole Derivative Imidazole Derivative->p38 MAPK inhibits

Caption: Inhibition of the p38 MAP Kinase signaling pathway by imidazole derivatives.

COX_Pathway cluster_inhibition Inhibition by Imidazole Derivatives Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (constitutive)->Thromboxanes (TXs) COX-2 (inducible)->Prostaglandins (PGs) Prostacyclins (PGIs) Prostacyclins (PGIs) COX-2 (inducible)->Prostacyclins (PGIs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Platelet Aggregation, Stomach Protection Platelet Aggregation, Stomach Protection Thromboxanes (TXs)->Platelet Aggregation, Stomach Protection Prostacyclins (PGIs)->Inflammation, Pain, Fever Imidazole Derivative Imidazole Derivative Imidazole Derivative->COX-2 (inducible) selective inhibition

Caption: Selective inhibition of the COX-2 pathway by imidazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening This compound This compound Synthesis Synthesis This compound->Synthesis Reactants Reactants Reactants->Synthesis Derivative Library Derivative Library Synthesis->Derivative Library Primary Screening Primary Screening Derivative Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Lead Compound Lead Compound Secondary Assays->Lead Compound

Caption: General experimental workflow for SAR studies of imidazole derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationship data, though still expanding, clearly indicates that modifications at the carbaldehyde position and substitutions on the imidazole ring are key determinants of biological activity and selectivity. The information compiled in this guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design of next-generation imidazole-based drugs with improved efficacy and safety profiles. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Bioisosteric Replacement Studies of the 4-methyl-1H-imidazole-2-carbaldehyde Scaffold: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a notable scarcity of direct bioisosteric replacement studies focused specifically on the 4-methyl-1H-imidazole-2-carbaldehyde scaffold. While the imidazole ring is a well-established and significant pharmacophore in medicinal chemistry, and bioisosterism is a widely employed strategy in drug design, specific studies originating from this particular substituted imidazole carbaldehyde are not readily found. This guide, therefore, aims to provide a broader context for researchers by discussing the principles of bioisosteric replacement as they apply to imidazole-containing compounds in general, drawing from available literature on related structures.

General Principles of Imidazole Bioisosterism

The imidazole ring is a versatile scaffold due to its unique electronic and steric properties, as well as its ability to participate in hydrogen bonding and coordination with biological targets. In drug design, bioisosteric replacement is a key strategy for optimizing lead compounds to enhance potency, improve selectivity, modify pharmacokinetic profiles, and reduce toxicity.

Bioisosteres are functional groups or molecules that have similar chemical and physical characteristics, which can lead to comparable biological activities. For the imidazole moiety, common bioisosteric replacements include other five-membered heterocyclic rings such as triazoles, oxadiazoles, and oxazoles. These replacements can mimic the hydrogen-bonding capabilities of the imidazole ring while offering altered metabolic stability and pharmacokinetic properties. For instance, the replacement of an amide bond with a metabolically stable imidazole ring has been a successful strategy in drug development.

Potential Bioisosteric Replacements for the this compound Scaffold

In the absence of direct experimental data for the this compound scaffold, we can theorize on potential bioisosteric modifications based on established principles. These modifications could target either the aldehyde group or the imidazole ring itself.

A conceptual workflow for such a study is outlined below:

G cluster_0 Scaffold Modification Strategy Start This compound Scaffold Bioisostere Bioisosteric Replacement Start->Bioisostere Aldehyde Aldehyde Group Modification (e.g., oxime, hydrazone, nitrile) Bioisostere->Aldehyde Ring Imidazole Ring Analogs (e.g., pyrazole, triazole, oxazole) Bioisostere->Ring Synthesis Synthesis of Analogs Aldehyde->Synthesis Ring->Synthesis Evaluation Biological Evaluation (e.g., in vitro assays) Synthesis->Evaluation SAR Structure-Activity Relationship (SAR) Analysis Evaluation->SAR Lead Lead Optimization SAR->Lead

Caption: Conceptual workflow for bioisosteric replacement studies.

Literature on Related Imidazole Derivatives

While direct studies on the 2-carbaldehyde isomer are lacking, research has been conducted on the positional isomer, 4-methyl-1H-imidazole-5-carbaldehyde. Studies on this scaffold have explored derivatization at the N-1 position of the imidazole ring and conversion of the aldehyde to other functional groups to investigate their biological activities.[1][2] These studies, however, do not constitute a direct bioisosteric comparison.

Conclusion

For researchers, scientists, and drug development professionals interested in the this compound scaffold, the field is open for novel investigations. The lack of existing bioisosteric replacement studies presents an opportunity to explore the structure-activity relationships of this scaffold and its analogs. Future work could involve the synthesis of bioisosteres for the aldehyde and the imidazole core, followed by systematic biological evaluation to identify compounds with improved therapeutic potential. Such studies would be a valuable contribution to the field of medicinal chemistry.

References

comparing the efficacy of antifungal drugs derived from 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of prominent antifungal drugs derived from the imidazole scaffold. While the initial focus was on derivatives of 4-methyl-1H-imidazole-2-carbaldehyde, the available scientific literature indicates a broader range of imidazole-based compounds have been extensively studied and utilized in clinical settings. This guide, therefore, presents a comparison of these more widely researched imidazole antifungals, offering experimental data, detailed methodologies, and visual representations of their mechanism of action and evaluation.

Data Presentation: In Vitro Efficacy of Imidazole Antifungals

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of common imidazole antifungal drugs against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference(s)
Ketoconazole Candida albicans0.02 - >100[1][2][3]
Candida tropicalis0.248[4]
Candida parapsilosis-[4]
Trichophyton rubrum0.031 - 16.0[5]
Clotrimazole Candida albicans0.20 - 6.25[6][7]
Aspergillus fumigatus-[6]
Dermatophytes~0.78[6][7]
Miconazole Aspergillus spp.≤3[8]

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungal agents share a common mechanism of action: the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[9][10][11] They specifically inhibit the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[12] This enzyme is critical for the conversion of lanosterol to ergosterol.[10][11] The inhibition of this step leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[9][11]

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Target of Imidazoles) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Imidazole Antifungals Imidazole Antifungals Lanosterol 14α-demethylase (Target of Imidazoles) Lanosterol 14α-demethylase (Target of Imidazoles) Imidazole Antifungals->Lanosterol 14α-demethylase (Target of Imidazoles)

Figure 1. The ergosterol biosynthesis pathway in fungi, highlighting the inhibitory action of imidazole antifungals.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38-A2)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[5][13][14][15]

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial twofold dilutions of the stock solution are prepared in a standard medium, such as RPMI 1640, in 96-well microtiter plates.[5][14]

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).[16]

  • This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.[16]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[5]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (drug-free well).[13] This can be assessed visually or by using a spectrophotometer.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_drug Prepare serial dilutions of antifungal drug in 96-well plate start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with fungal suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_results Read results visually or with a spectrophotometer incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This guide provides a comparative overview of the efficacy of established imidazole-based antifungal drugs. The data presented, along with the detailed experimental protocols and mechanistic diagrams, are intended to serve as a valuable resource for researchers and professionals in the field of mycology and drug development. While the initial search for derivatives of this compound did not yield a significant body of comparative efficacy data, the broader class of imidazole antifungals continues to be a cornerstone in the management of fungal infections, with ongoing research into novel derivatives and formulations.

References

validation of anticancer activity of novel 4-methyl-1H-imidazole-2-carbaldehyde compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of various novel imidazole-based compounds. While specific data on 4-methyl-1H-imidazole-2-carbaldehyde remains limited in the public domain, this document summarizes the significant preclinical findings for a range of structurally related imidazole derivatives, offering valuable insights into their therapeutic potential.

The imidazole scaffold is a prominent feature in many clinically used anticancer agents, attributed to its ability to interact with various biological targets.[1] Researchers have synthesized and evaluated a multitude of novel imidazole derivatives, demonstrating a broad spectrum of anticancer activities across various cancer cell lines. This guide presents a comparative analysis of their in vitro cytotoxicity, offering a valuable resource for identifying promising lead compounds for further development.

In Vitro Anticancer Activity of Imidazole Derivatives

The cytotoxic effects of various imidazole-based compounds have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined using standard assays such as the MTT and SRB assays.[2][3] The following tables summarize the IC50 values for several classes of imidazole derivatives, comparing their activity against different cancer cell lines and, in some cases, with standard chemotherapeutic drugs.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-fused Imidazoles 17a-17eKidney and Breast CancerPotent (specific values not detailed)Etoposide, 5-FluorouracilLess Potent
Thiazolyl-Imidazoles 22NUGC-3 (Gastric)0.05--
Benzimidazole Sulfonamides 22A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast)0.15, 0.21, 0.33, 0.17--
Benzimidazole-Cinnamide 21A549 (Lung)0.29--
Imidazole-Pyrazole Hybrids 20dA375P, WM3629 (Melanoma)2.24, 0.86Sorafenib5.58, 0.65
Imidazole-Pyridine Hybrids 5cBT474 (Breast)35.56 (24h)--
Substituted Imidazoles 5a (Kim-161)T24 (Bladder)56.11--
Substituted Imidazoles 5b (Kim-111)T24 (Bladder)67.29--
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
FAK Inhibitors 9a-9dU87-MG (Glioblastoma), HCT-116 (Colon), MDA-MB-231 (Breast), PC-3 (Prostate)10⁻⁷ - 10⁻⁸ MTAE-2260.007 ± 0.002
Benzimidazole-Pyrazole 37A549 (Lung)2.2Gefitinib0.011 (EGFR inhibition)
Benzimidazole-Pyrazole 38A549 (Lung)2.8Gefitinib0.011 (EGFR inhibition)
Imidazole-1,2,4-oxadiazole Hybrids 1MCF-7 (Breast)3.02Erlotinib>10
Imidazoquinazoline Derivatives -HCT116, MCF-7, HepG-2Lower than ErlotinibErlotinib17.86, 13.0, 72.3
Gold (I) Imidazole Complex II15HepG2, SMMC-7721, Hep3B (Liver)0.50, 0.92, 0.52CisplatinLess Potent
Silver (I) Imidazole Complex II25SH-SY5Y (Neuroblastoma)1.059Cisplatin9.987
Ruthenium (II) Imidazole Complex II46A2780cisR (Cisplatin-resistant Ovarian)6.9Cisplatin9.7

Experimental Protocols

The evaluation of the anticancer activity of these imidazole derivatives relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for the most commonly cited assays.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the imidazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Sulforhodamine B (SRB) Assay [3]

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins in a stoichiometric manner under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Protocol:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

    • Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with an SRB solution.

    • Washing: Unbound dye is removed by washing with acetic acid.

    • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

    • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

    • Data Analysis: IC50 values are calculated based on the absorbance readings.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the molecular mechanisms underlying the anticancer effects of imidazole derivatives. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the prominent mechanisms of action is the inhibition of protein kinases.[1] For instance, certain imidazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a crucial mediator of cell adhesion and migration.[3] Others have been shown to target the PI3K/Akt/mTOR and ERK1/2 signaling pathways, which are frequently dysregulated in various cancers.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->ERK Inhibition Experimental_Workflow cluster_discovery Compound Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Novel Imidazole Derivatives Screening Cytotoxicity Screening (e.g., MTT, SRB assays) against Cancer Cell Lines Synthesis->Screening IC50 Determination of IC50 Values Screening->IC50 Pathway Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway Promising Compounds CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) IC50->CellCycle Promising Compounds Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis Promising Compounds Animal Animal Models (e.g., Xenograft) Pathway->Animal CellCycle->Animal Apoptosis->Animal Efficacy Evaluation of Antitumor Efficacy Animal->Efficacy

References

comparative analysis of the spectroscopic data of 4-methyl-1H-imidazole-2-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the spectroscopic data of 4-methyl-1H-imidazole-2-carbaldehyde and its isomers is crucial for researchers, scientists, and drug development professionals in unequivocally identifying these compounds. The subtle differences in the positions of the methyl and carbaldehyde groups on the imidazole ring give rise to distinct spectroscopic signatures. This guide provides a detailed comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data where available and theoretical predictions based on structural analysis.

Due to the tautomeric nature of the imidazole ring in N-unsubstituted isomers, this analysis also includes N-methylated derivatives to provide a clearer distinction between the constitutional isomers.

Isomeric Landscape

The primary isomers of interest are this compound and 5-methyl-1H-imidazole-2-carbaldehyde. Tautomerism in these compounds can lead to ambiguity, as 4-methyl-1H-imidazole can be considered equivalent to 5-methyl-1H-imidazole. To resolve this, N-methylated analogues, which lock the position of the substituent groups, are also considered:

  • This compound

  • 5-methyl-1H-imidazole-2-carbaldehyde

  • 1,4-dimethyl-1H-imidazole-2-carbaldehyde

  • 1,5-dimethyl-1H-imidazole-2-carbaldehyde

The following diagram illustrates the relationship between these isomers and the analytical workflow for their characterization.

isomers cluster_isomers Isomers of this compound cluster_analysis Spectroscopic Analysis Workflow This compound This compound Synthesis Synthesis This compound->Synthesis 5-methyl-1H-imidazole-2-carbaldehyde 5-methyl-1H-imidazole-2-carbaldehyde 5-methyl-1H-imidazole-2-carbaldehyde->Synthesis 1,4-dimethyl-1H-imidazole-2-carbaldehyde 1,4-dimethyl-1H-imidazole-2-carbaldehyde 1,4-dimethyl-1H-imidazole-2-carbaldehyde->Synthesis 1,5-dimethyl-1H-imidazole-2-carbaldehyde 1,5-dimethyl-1H-imidazole-2-carbaldehyde 1,5-dimethyl-1H-imidazole-2-carbaldehyde->Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparative_Guide Comparative_Guide Data_Analysis->Comparative_Guide

Isomeric forms and the spectroscopic workflow for their comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons in the imidazole ring are highly sensitive to the positions of the methyl and carbaldehyde substituents.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compoundδ (ppm) Imidazole Ring Hδ (ppm) -CHOδ (ppm) Ring -CH₃δ (ppm) N-CH₃SolventReference
This compound ~7.5-7.7 (s, 1H)~9.7-9.9 (s, 1H)~2.3-2.5 (s, 3H)-DMSO-d₆Predicted
5-methyl-1H-imidazole-2-carbaldehyde ~7.5-7.7 (s, 1H)~9.7-9.9 (s, 1H)~2.3-2.5 (s, 3H)-DMSO-d₆Predicted
1,4-dimethyl-1H-imidazole-2-carbaldehyde ~7.6 (s, 1H)~9.8 (s, 1H)~2.4 (s, 3H)~3.8 (s, 3H)CDCl₃Predicted
1,5-dimethyl-1H-imidazole-2-carbaldehyde ~7.5 (s, 1H)~9.8 (s, 1H)~2.3 (s, 3H)~3.9 (s, 3H)CDCl₃Predicted
1-methyl-2-imidazolecarboxaldehyde 7.3-7.7 (2H, ring)7.9 (1H, s)-3.9 (3H, s)DMSO-d₆[1]
4-methyl-5-imidazolecarboxaldehyde 7.83 (1H, s)7.45 (1H, s, N=C-H)2.38 (3H, s)-DMSO-d₆[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compoundδ (ppm) C2δ (ppm) C4δ (ppm) C5δ (ppm) -CHOδ (ppm) Ring -CH₃δ (ppm) N-CH₃SolventReference
This compound ~145~138~128~185~12-DMSO-d₆Predicted
5-methyl-1H-imidazole-2-carbaldehyde ~145~128~138~185~10-DMSO-d₆Predicted
1,4-dimethyl-1H-imidazole-2-carbaldehyde ~144~139~129~184~13~34CDCl₃Predicted
1,5-dimethyl-1H-imidazole-2-carbaldehyde ~144~129~139~184~11~32CDCl₃Predicted
1-methyl-2-imidazolecarboxaldehyde 141.24 (Cq ring)127.36-130.78127.36-130.78132.26 (HC=N)-33.87DMSO-d₆[1]
4-methyl-5-imidazolecarboxaldehyde -------No data available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational bands for these isomers are the C=O stretch of the aldehyde, the C-H stretch of the aldehyde, and the vibrations of the imidazole ring.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C=O)ν(C-H) aldehydeν(N-H)ν(C=N) and ν(C=C)Reference
This compound ~1680-1700~2720, ~2820~3100-3400~1500-1600Predicted
5-methyl-1H-imidazole-2-carbaldehyde ~1680-1700~2720, ~2820~3100-3400~1500-1600Predicted
1,4-dimethyl-1H-imidazole-2-carbaldehyde ~1680-1700~2720, ~2820-~1500-1600Predicted
1,5-dimethyl-1H-imidazole-2-carbaldehyde ~1680-1700~2720, ~2820-~1500-1600Predicted
1-methyl-1H-imidazole-2-carbaldehyde Not specifiedNot specified-Not specified[3]
4-methyl-1H-imidazole-5-carbaldehyde 1661285131111543[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
This compound 11082, 81, 54, 53Predicted
5-methyl-1H-imidazole-2-carbaldehyde 11082, 81, 54, 53Predicted
1,4-dimethyl-1H-imidazole-2-carbaldehyde 12496, 95, 68, 67Predicted
1,5-dimethyl-1H-imidazole-2-carbaldehyde 12496, 95, 68, 67Predicted
1-methyl-1H-imidazole-2-carbaldehyde 11082, 81, 55, 54[3]
4-methyl-1H-imidazole-5-carbaldehyde 235 (M+) for a derivativeNot specified[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazole carbaldehyde isomer in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for these types of molecules, which typically induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to yield the molecular ion.

  • Instrumentation: A mass spectrometer capable of high resolution is advantageous for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. For fragmentation analysis (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ATR Place on ATR Crystal Sample->ATR KBr Prepare KBr Pellet Sample->KBr Infuse Direct Infusion or GC/LC Sample->Infuse NMR_acq ¹H and ¹³C NMR Acquisition Dissolve->NMR_acq IR_acq FTIR Spectrum Acquisition ATR->IR_acq KBr->IR_acq MS_acq Mass Spectrum Acquisition (EI/ESI) Infuse->MS_acq NMR_proc Processing and Peak Assignment NMR_acq->NMR_proc IR_proc Band Identification IR_acq->IR_proc MS_proc Fragmentation Pattern Analysis MS_acq->MS_proc

A generalized workflow for the spectroscopic analysis of the isomers.

References

A Comparative Guide to the In Vitro Cytotoxicity of Imidazole-Based Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro cytotoxicity of imidazole-based carbaldehyde derivatives, focusing on compounds structurally related to 4-methyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of comprehensive studies on this specific parent compound, this guide synthesizes data from research on analogous structures, including substituted imidazole-2-carbaldehyde and imidazole-4-carbaldehyde derivatives and their Schiff bases. The objective is to offer a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of various imidazole-based derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Imidazole-Carbaldehyde Schiff Base Metal Complexes

CompoundCell LineIC50 (µM)Reference
Cobalt(II) complex of Schiff base from imidazole-2-carboxaldehyde & 2-amino-3-carboxyethyl-4,5-dimethylthiopheneHeLa8.35[1]
Nickel(II) complex of Schiff base from imidazole-2-carboxaldehyde & 2-amino-3-carboxyethyl-4,5-dimethylthiopheneHeLa>100[1]
Copper(II) complex of Schiff base from imidazole-2-carboxaldehyde & 2-amino-3-carboxyethyl-4,5-dimethylthiopheneHeLa7.35[1]
Zinc(II) complex of Schiff base from imidazole-2-carboxaldehyde & 2-amino-3-carboxyethyl-4,5-dimethylthiopheneHeLa8.33[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Other Relevant Imidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateA549250[2]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateNCI-H460300[2]
Imidazole (parent compound)A549600[2]
Imidazole (parent compound)NCI-H460700[2]

Note: The data presented is derived from studies on structurally related compounds and may not be directly extrapolated to all this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of in vitro cytotoxicity.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

3. Apoptosis Assay via Annexin V Staining and Flow Cytometry

This method is used to detect and differentiate between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment with the test compounds, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[3][4][5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Imidazole-Induced Cytotoxicity

Several studies suggest that imidazole derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[1][7][8][9] Some imidazole-based compounds have been shown to exert their cytotoxic effects by inhibiting this pathway, leading to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazole Imidazole Derivatives Imidazole->PI3K Imidazole->Akt

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by some imidazole derivatives.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The systematic evaluation of the cytotoxic properties of new chemical entities involves a multi-step process, from initial screening to more detailed mechanistic studies.

Cytotoxicity_Workflow Start Synthesized Imidazole Carbaldehyde Derivatives CellCulture Select & Culture Cancer Cell Lines Start->CellCulture PrimaryScreening Primary Cytotoxicity Screening (e.g., MTT Assay) CellCulture->PrimaryScreening IC50 Determine IC50 Values PrimaryScreening->IC50 SecondaryAssay Secondary Assays (e.g., LDH, Apoptosis) IC50->SecondaryAssay Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) SecondaryAssay->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis

Caption: A typical workflow for assessing the in vitro cytotoxicity of novel compounds.

References

Safety Operating Guide

Proper Disposal of 4-methyl-1H-imidazole-2-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-methyl-1H-imidazole-2-carbaldehyde, a compound that requires careful handling due to its potential hazards. The following procedures are based on general safety protocols for related imidazole and aldehyde compounds and should be supplemented by a thorough review of your institution's specific safety guidelines and local regulations.

I. Understanding the Hazards

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Irritation: May cause respiratory irritation.[2][3]

These hazards underscore the importance of strict adherence to safety protocols during handling and disposal.

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and burns.[1][4]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes and severe damage.[1][2][3]
Lab Coat Full-length, flame-resistantTo protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2]To prevent inhalation of dust or vapors.[2]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area or use a chemical fume hood to minimize inhalation of dust or vapors.[2][5]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust formation.[2][6] Do not add water unless specifically instructed to do so by safety personnel.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or decontamination solution as recommended by your institution's safety office.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[1]

IV. Waste Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][5]

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • The storage area should be secure and accessible only to authorized personnel.[1][4]

Step 2: Engage a Licensed Waste Disposal Company

  • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[1][5]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

Step 3: Transportation and Final Disposal

  • The licensed disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • The primary recommended method of disposal is controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[5]

V. First Aid Measures

In case of accidental exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[1][4]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Disposal Protocol cluster_3 Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Store Securely Away from Incompatible Materials C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide Accurate Waste Information E->F G Arrange for Waste Pickup and Transportation F->G H Controlled Incineration at a Permitted Facility G->H

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling and disposal of 4-methyl-1H-imidazole-2-carbaldehyde (CAS No. 113825-16-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a solid substance that presents several health hazards.[1] It is crucial to handle this chemical with appropriate care to avoid exposure.

Signal Word: Warning[1]

Primary Hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes skin irritation (Skin Irritation)[1]

  • Causes serious eye irritation (Eye Irritation)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure)[1]

Hazard Statement CodeDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

This data is synthesized from multiple sources providing safety information on this compound and similar imidazole compounds.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should meet appropriate standards (e.g., ANSI, EN).

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.ANSI Z87.1 or European Standard EN166.Protects against dust particles and splashes.
Hands Chemical-resistant gloves (Nitrile rubber is recommended).Tested according to EN 374.Prevents skin contact. It is advised to check with the glove manufacturer for specific chemical resistance data.
Body A flame-resistant lab coat or other protective clothing.Should be fully buttoned.Minimizes skin contact and protects underlying clothing.
Respiratory Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.OSHA 29 CFR 1910.134Prevents inhalation of irritating dust.

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from preparation to post-handling cleanup.

cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Pre_Op_Checks Pre-Operation Checks: - Verify fume hood certification. - Inspect PPE for integrity. - Locate emergency equipment. Area_Prep Area Preparation: - Designate handling area in fume hood. - Cover work surface with absorbent liner. - Assemble all necessary equipment. Pre_Op_Checks->Area_Prep Handling Chemical Handling: - Transfer desired amount carefully. - Keep container closed when not in use. - Avoid generating dust. Area_Prep->Handling Decon Decontamination: - Clean all equipment with a suitable solvent. - Wipe down work surface in fume hood. Handling->Decon Waste_Seg Waste Segregation: - Collect all solid waste and contaminated materials in a labeled, sealed container. Decon->Waste_Seg PPE_Removal PPE Removal: - Remove gloves and lab coat. - Wash hands thoroughly. Waste_Seg->PPE_Removal

Caption: Workflow for handling this compound.

Pre-Operation Checks:

  • Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for damage or defects before use.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:

  • Designated Area: All handling of this compound must occur within a designated area inside a chemical fume hood.

  • Weighing: If weighing the solid, do so within the fume hood. If the balance is outside the hood, tare a sealed container, add the chemical to the container inside the hood, and then re-weigh the sealed container.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust.

  • Storage: Keep the primary container tightly sealed when not in use.

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Spill Response:

  • Minor Spill (inside fume hood):

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Segregation:

  • Solid Waste: Collect all residual chemical, contaminated PPE (gloves, etc.), and cleaning materials in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: If the chemical is dissolved in a solvent, collect it in a separate, labeled hazardous waste container for organic solvent waste. Do not mix with other waste streams unless approved by your EHS office.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste, with the label defaced.

Disposal Pathway:

  • All hazardous waste must be disposed of through a licensed chemical waste disposal company.[2][3][4] Contact your institution's EHS office to arrange for pickup.

  • Do not dispose of this chemical down the drain or in regular trash.

Caption: Disposal workflow for this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.